Technical Documentation Center

2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione
  • CAS: 114482-12-1

Core Science & Biosynthesis

Foundational

Whitepaper: Electronic Structure and Biomedical Translation of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives

Executive Summary Originally developed as high-performance industrial pigments, 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (diketopyrrolopyrrole, or DPP) derivatives have undergone a renaissance in the fields of organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Originally developed as high-performance industrial pigments, 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (diketopyrrolopyrrole, or DPP) derivatives have undergone a renaissance in the fields of organic electronics and biomedical engineering. The unique electronic structure of the DPP core—characterized by a highly electron-deficient, coplanar bicyclic lactam framework—makes it an ideal building block for donor-acceptor (D-A) chromophores.

For drug development professionals and bioengineers, understanding the quantum mechanical underpinnings of DPP is critical. By precisely tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can predictably engineer DPP derivatives for targeted theranostic applications, including Near-Infrared II (NIR-II) bioimaging, Photodynamic Therapy (PDT), and Photothermal Therapy (PTT).

Quantum Mechanical Foundations of the DPP Core

The intrinsic photophysical properties of DPP stem from its rigid, planar π-conjugated backbone and strong intermolecular hydrogen bonding (NH···O). In its isolated monomeric state, the DPP core exhibits a relatively wide bandgap. However, when functionalized with electron-donating flanking groups (such as thiophene or furan), the molecule adopts a Donor-Acceptor-Donor (D-A-D) architecture.

This D-A-D configuration induces strong intramolecular charge transfer (ICT). The HOMO becomes highly delocalized across the electron-rich donor moieties, while the LUMO remains localized on the electron-deficient DPP core. This spatial separation of frontier molecular orbitals drastically lowers the excitation energy, effectively red-shifting the absorption and emission spectra into the NIR biological transparency windows 1.

Furthermore, structural modifications such as ring-fusion restrict the rotational degrees of freedom between the DPP core and flanking aryl groups. This enforces absolute planarity, maximizing π-orbital overlap, reducing reorganization energy during charge transfer, and enhancing intermolecular π-π stacking in solid or aggregated states 2.

Photophysical Pathways: Translating Electronics to Biomedical Efficacy

The excited-state dynamics of a DPP derivative dictate its specific biomedical utility. Upon absorption of NIR light, the molecule transitions from the ground state ( S0​ ) to a singlet excited state ( S1​ ). The subsequent relaxation pathways are highly sensitive to the molecule's electronic environment and aggregation state:

  • Radiative Decay (NIR-II Bioimaging): If the molecule maintains a rigid structure with minimal vibrational overlap between S1​ and S0​ , it will undergo radiative decay (fluorescence). DPP-based semiconducting polymer nanoparticles (e.g., PDFT1032) have been engineered to emit in the NIR-II window (1000–1700 nm), providing unprecedented spatial resolution for image-guided tumor surgery 3.

  • Non-Radiative Decay (Photothermal Therapy - PTT): In densely packed DPP dimers or aggregates, strong intermolecular coupling can lead to ultrafast internal conversion (e.g., relaxing from S2​ to S1​ in ~20 fs) followed by non-radiative decay, efficiently converting absorbed light into localized heat to ablate tumors 4.

  • Intersystem Crossing (Photodynamic Therapy - PDT): By incorporating heavy atoms (e.g., Bromine) or conjugating DPP with porphyrins, spin-orbit coupling is enhanced. This facilitates Intersystem Crossing (ISC) to a triplet state ( T1​ ), which transfers energy to ambient tissue oxygen, generating cytotoxic Reactive Oxygen Species (ROS) 5.

Photophysics S0 Ground State (S0) DPP Core S1 Singlet Excited State (S1) S0->S1 NIR Excitation T1 Triplet State (T1) S1->T1 Intersystem Crossing Fluor Fluorescence (NIR-II Bioimaging) S1->Fluor Radiative Decay Heat Non-Radiative Decay (Photothermal Therapy) S1->Heat Internal Conversion ROS Reactive Oxygen Species (Photodynamic Therapy) T1->ROS Energy Transfer (O2)

Fig 1. Jablonski diagram illustrating the photophysical pathways of DPP derivatives for theranostics.

Quantitative Data Summary

The following table synthesizes the electronic and photophysical properties of key DPP derivatives based on recent computational and experimental literature:

Derivative / SystemMethodologyExcitation Energy / BandgapKey Photophysical TraitPrimary Biomedical / Functional Application
TDPP-Br (Monomer) DFT/B3LYP~3.27 eV ( S2​ state)Optically dark S2​ state; large doubly excited character.Baseline mechanistic photophysics 1
DPP Dimer TD-DFT/CAM-B3LYP3.41 eV ( S1​ state)Ultrafast S2​→S1​ internal conversion (~20 fs).High-efficiency non-radiative decay (PTT) 4
PBDTT-DPPFu DFT/B3LYP-D3(BJ)Narrowed HOMO-LUMO gapRing-fusion restricts rotation, enhancing π-π stacking.Improved charge transport & stability 2
Por-DPP Conjugate Experimental808 nm (Absorption)Enhanced spin-orbit coupling via D-A architecture.PTT with 62.5% Photothermal Conversion 5
PDFT1032 (NPs) Experimental809 nm (Abs) / 1032 nm (Em)Large Stokes shift (223 nm); high photostability.In vivo NIR-II imaging & tumor surgery 3

Experimental & Computational Methodologies

To ensure rigorous scientific reproducibility, the following self-validating protocols outline the standard procedures for predicting and physically realizing DPP-based theranostic agents.

Protocol 1: Computational Workflow for DFT/TD-DFT Analysis

Causality Focus: Predicting the HOMO-LUMO gap computationally prevents the costly synthesis of optically inactive probes. Standard B3LYP functionals severely underestimate the excitation energies of charge-transfer states in D-A systems. Therefore, range-separated hybrid functionals (like CAM-B3LYP) are mandatory for accurate TD-DFT calculations of DPP derivatives.

  • Geometry Optimization: Construct the initial molecular geometry of the DPP derivative. Perform ground-state optimization using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP or 6-31G** basis set.

    • Crucial Step: Include Grimme’s D3(BJ) or D4 dispersion corrections to accurately model van der Waals interactions, especially if modeling dimers or polymers.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.

  • Excited State Calculation: Utilize Time-Dependent DFT (TD-DFT) applying the CAM-B3LYP functional and the Tamm-Dancoff approximation (TDA) to compute the first 10-20 singlet and triplet vertical excitation energies.

  • Orbital Mapping: Generate Natural Transition Orbitals (NTOs) to visualize the electron-hole pair localization, confirming the spatial extent of the ICT from the donor flanks to the DPP core.

DFTWorkflow Geom Geometry Optimization DFT/B3LYP-D4 Freq Frequency Analysis Verify True Minima Geom->Freq Optimized Coordinates TDDFT Excited State Calculation TD-DFT/CAM-B3LYP Freq->TDDFT Ground State Config Prop Electronic Properties HOMO/LUMO & NTOs TDDFT->Prop Transition Energies

Fig 2. Computational workflow for analyzing the electronic structure of DPP derivatives via DFT.

Protocol 2: Formulation of DPP Semiconducting Polymer Nanoparticles (SPNs)

Causality Focus: Highly conjugated DPP polymers are extremely hydrophobic. To utilize them for in vivo bioimaging (like PDFT1032), they must be encapsulated. Nanoprecipitation using amphiphilic block copolymers shields the hydrophobic DPP core from the aqueous environment, preventing uncontrolled aggregation (which quenches fluorescence) while providing a hydrophilic corona for systemic circulation.

  • Polymer Dissolution: Dissolve the synthesized DPP conjugated polymer and an amphiphilic matrix polymer (e.g., PEG-b-PLA or DSPE-PEG) in a water-miscible organic solvent (e.g., Tetrahydrofuran, THF) at a 1:5 mass ratio.

  • Nanoprecipitation: Rapidly inject the organic mixture into a vortexing bath of deionized water (1:10 volume ratio of THF to Water). The sudden change in polarity forces the hydrophobic DPP chains to collapse into a core, while the PEG chains extend outward.

  • Solvent Evaporation: Stir the dispersion continuously in the dark under a gentle stream of nitrogen for 12 hours to completely evaporate the THF.

  • Purification & Validation (Self-Validation): Filter the solution through a 0.22 μm polyethersulfone (PES) syringe filter to remove large aggregates.

    • Validation Check: Perform Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population with a Polydispersity Index (PDI) < 0.2 and a hydrodynamic diameter between 30–80 nm.

References

  • Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. RSC Publishing. 1

  • Ultrafast Dynamics of Diketopyrrolopyrrole Dimers. PMC - NIH. 4

  • Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. ACS Publications. 2

  • Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. PMC - NIH.5

  • Diketopyrrolopyrrole-based semiconducting polymer nanoparticles for in vivo second near-infrared window imaging and image-guided tumor surgery. Chemical Science (RSC Publishing). 3

Sources

Exploratory

In-Depth Technical Guide: Strategic Band Gap Tuning in 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Based Polymers for Advanced Organic Electronics

Foreword: The Enduring Promise of Diketopyrrolopyrrole Polymers The field of organic electronics, with its potential to revolutionize flexible displays, wearable sensors, and large-area photovoltaics, is critically depen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Promise of Diketopyrrolopyrrole Polymers

The field of organic electronics, with its potential to revolutionize flexible displays, wearable sensors, and large-area photovoltaics, is critically dependent on the development of solution-processable semiconducting polymers with precisely tailored electronic properties. Among the plethora of molecular scaffolds explored, the 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) core has emerged as a cornerstone for high-performance organic electronic materials. Its inherent planarity, strong electron-accepting nature, and propensity for robust intermolecular π-π stacking provide a fertile ground for creating polymers with high charge carrier mobilities and tunable light absorption characteristics.[1][2] This guide provides a comprehensive overview of the key strategies for tuning the band gap of DPP-based polymers, offering researchers, scientists, and drug development professionals a detailed roadmap for designing next-generation organic semiconducting materials.

The Foundational Principles of Band Gap Engineering in DPP Polymers

The band gap of a conjugated polymer, defined as the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a critical parameter that dictates its optical and electronic properties. A smaller band gap generally leads to absorption at longer wavelengths (red-shifted absorption) and can enhance charge transport. In DPP-based polymers, the band gap is primarily governed by the intramolecular charge transfer (ICT) between the electron-deficient DPP core and electron-rich (donor) co-monomers incorporated into the polymer backbone. This donor-acceptor (D-A) architecture is the most prevalent and effective strategy for band gap modulation.[1]

The energy levels of the constituent donor and acceptor units play a crucial role. The HOMO level of the resulting D-A polymer is largely determined by the HOMO of the donor unit, while the LUMO level is primarily influenced by the LUMO of the acceptor (DPP) unit. Therefore, judicious selection of the donor co-monomer allows for precise control over the HOMO level and, consequently, the band gap of the polymer.

Intramolecular Strategies for Band Gap Tuning

The Power of Donor-Acceptor (D-A) Copolymerization

The most potent tool for tuning the band gap of DPP polymers is the strategic selection of the electron-donating co-monomer. By pairing the strongly electron-accepting DPP unit with co-monomers of varying electron-donating strength, the HOMO level of the polymer can be systematically raised, leading to a reduction in the band gap. A wide array of aromatic and heteroaromatic units have been successfully employed as donors, each imparting unique electronic and morphological characteristics to the resulting polymer.

Key Donor Co-monomers and Their Impact on Band Gap:

Donor Co-monomerRepresentative PolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)Reference
ThiophenePDPP-T-5.91-4.231.68[3]
Thieno[3,2-b]thiophenePDPP-TT-5.30-3.601.70N/A
Benzo[1,2-b:4,5-b']dithiophene (BDT)PDPP-BDT-5.50-3.881.62[4]
CarbazolePDPP-Cz-5.92-4.251.67[3]
FluorenePDPP-F-5.42-3.791.63N/A

Note: The values presented are representative and can vary based on the specific side chains and polymerization conditions.

The choice of the donor unit not only influences the HOMO level but also the overall planarity and rigidity of the polymer backbone. More planar backbones lead to extended π-conjugation and stronger intermolecular interactions, which can further reduce the band gap. For instance, incorporating fused aromatic rings like benzo[1,2-b:4,5-b']dithiophene (BDT) can enforce a more planar conformation, resulting in a red-shifted absorption and a smaller band gap compared to polymers with more flexible linkages.

Diagram: Donor-Acceptor Strategy for Band Gap Tuning

BandGapTuning Donor_HOMO HOMO Polymer_HOMO HOMO (Elevated) Donor_HOMO->Polymer_HOMO Donor_LUMO LUMO DPP_HOMO HOMO DPP_LUMO LUMO Polymer_LUMO LUMO (Lowered) DPP_LUMO->Polymer_LUMO

Caption: The D-A strategy elevates the polymer's HOMO and lowers its LUMO.

The Subtle but Significant Role of Side-Chain Engineering

While the conjugated backbone dictates the primary electronic properties, the solubilizing alkyl side chains attached to the DPP core and/or the co-monomer play a crucial role in fine-tuning the band gap and influencing the polymer's processability and solid-state morphology.

  • Side-Chain Length and Branching: Longer and more branched alkyl chains are often necessary to ensure good solubility in common organic solvents, a prerequisite for solution-based fabrication techniques. However, bulky side chains can introduce steric hindrance, leading to a more twisted polymer backbone. This twisting can disrupt π-conjugation, resulting in a blue-shift in absorption and a wider band gap.[5] Conversely, linear alkyl chains can promote closer intermolecular packing and stronger π-π stacking, which can lead to a red-shifted absorption and a narrower band gap in the solid state.[3]

  • Position of Branching: The position of the branching point on the alkyl side chain relative to the polymer backbone can have a significant impact. Moving the branching point closer to the backbone can increase steric hindrance and disrupt planarity more effectively.

  • Functionalized Side Chains: Introducing electron-donating or electron-withdrawing functional groups into the side chains can also subtly modulate the electronic properties of the polymer. For example, incorporating electron-donating alkoxy groups can raise the HOMO level, leading to a smaller band gap.

Table: Effect of Side-Chain Modification on DPP Polymer Properties

PolymerSide Chain on DPPHOMO (eV)LUMO (eV)Optical Band Gap (eV)Reference
Linear-PDPP-Czn-dodecyl-5.91-4.231.68[3]
Branch-PDPP-Cz2-ethylhexyl-5.92-4.251.67[3]
25-DPP-SVSBranched with C2 spacer-5.19-3.961.23[6]
26-DPP-SVSBranched with C3 spacer-5.18-3.911.27[6]
Enhancing Backbone Planarity through Chemical Design

The degree of planarity along the polymer backbone is a critical factor influencing the extent of π-electron delocalization and, consequently, the band gap. Strategies to enhance planarity are therefore highly effective in reducing the band gap.

  • Fused Co-monomers: As mentioned earlier, employing fused aromatic donor units minimizes torsional angles between adjacent monomer units, leading to a more planar and rigid backbone.

  • Intramolecular Non-covalent Interactions: The introduction of specific functional groups can promote intramolecular non-covalent interactions, such as hydrogen bonding or S···O interactions, which can "lock" the polymer backbone into a more planar conformation. For instance, the strategic placement of fluorine atoms on the polymer backbone can lead to F···H or F···S interactions that enhance planarity.

Intermolecular Effects: The Importance of Solid-State Packing

While intramolecular factors are paramount, the arrangement of polymer chains in the solid state also significantly influences the effective band gap. Strong intermolecular π-π stacking between polymer backbones can lead to the formation of aggregates with red-shifted absorption profiles compared to the polymer in solution. This solid-state effect can further narrow the band gap. The nature of the side chains plays a critical role in mediating these intermolecular interactions. Judicious side-chain engineering can be used to control the degree of crystallinity and the orientation of the polymer chains in thin films, thereby optimizing the electronic properties for specific device applications.[7]

Experimental Protocols for Synthesis and Characterization

Synthesis of a Representative Donor-Acceptor DPP Polymer via Stille Polycondensation

This protocol describes the synthesis of a representative DPP-based polymer, poly[2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-3,6-diyl)-alt-(2,2'-bithiophene-5,5'-diyl)] (PDPP-2T).

Materials:

  • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP-Br2)

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (BT-SnMe3)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Anhydrous toluene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DPP-Br2 (1 equivalent) and BT-SnMe3 (1 equivalent) in anhydrous toluene.

  • Add Pd2(dba)3 (2 mol%) and P(o-tol)3 (8 mol%) to the reaction mixture.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 48 hours. The solution will typically become dark and viscous as the polymerization proceeds.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. The desired polymer will be in the chloroform fraction.

  • Concentrate the chloroform solution and precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum to yield a dark solid.

Diagram: Stille Polycondensation Workflow

StillePolymerization Monomers Dissolve DPP-Br2 and BT-SnMe3 in anhydrous toluene Catalyst Add Pd2(dba)3 and P(o-tol)3 Monomers->Catalyst Degas Degas via Freeze-Pump-Thaw Catalyst->Degas React Heat at 110°C for 48h Degas->React Precipitate Precipitate in Methanol React->Precipitate Wash Wash with Methanol, Acetone, Hexane Precipitate->Wash Soxhlet Soxhlet Extraction (Chloroform fraction) Wash->Soxhlet Final_Product Dry Polymer under Vacuum Soxhlet->Final_Product

Sources

Foundational

A Senior Application Scientist's Guide to the Computational Modeling of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives

Abstract The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) core is a cornerstone in the development of high-performance organic functional materials, with applications spanning organic electronics to biomedical imagin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) core is a cornerstone in the development of high-performance organic functional materials, with applications spanning organic electronics to biomedical imaging and therapeutics.[1][2][3] The remarkable versatility of the DPP scaffold stems from its electron-deficient nature and rigid, planar structure, which can be chemically modified to precisely tune its optoelectronic and physicochemical properties.[2][4] Computational modeling provides an indispensable toolkit for rationally designing novel DPP derivatives, offering deep physicochemical insights that complement and guide experimental efforts.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the computational modeling of DPP-based systems, grounded in field-proven methodologies and first-principles reasoning. We will explore both quantum mechanical and classical molecular dynamics approaches, detailing not just the protocols but the critical scientific rationale behind each computational decision.

The DPP Core: A Privileged Scaffold for Functional Materials

The DPP chromophore, first developed as a high-performance pigment, consists of a fused lactam-bicyclic system.[8] Its inherent properties make it an exceptional building block for functional materials:

  • Electron-Deficient Core: The two lactam carbonyl groups render the core electron-accepting, making it ideal for creating donor-acceptor (D-A) type materials with tunable electronic band gaps.[9]

  • Planarity and Rigidity: The fused ring system promotes a high degree of planarity, which facilitates strong intermolecular π-π stacking interactions. These interactions are crucial for efficient charge transport in organic semiconductor devices.[9][10]

  • Facile Functionalization: The DPP core can be readily functionalized at multiple positions, primarily at the nitrogen atoms of the lactam rings and the external 3 and 6 positions, allowing for extensive tuning of solubility, molecular packing, and electronic properties.[2][4]

These characteristics have led to the widespread use of DPP derivatives in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and increasingly, in biomedical applications like bioimaging and phototherapy.[1][2][11] Computational modeling allows us to predict how specific chemical modifications will impact these properties before undertaking costly and time-consuming synthesis.

Below is a diagram illustrating the core DPP structure and its key functionalization sites.

Caption: The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) core and its primary sites for chemical modification.

Quantum Mechanical (QM) Modeling: Probing Electronic Structure

Quantum mechanics, particularly Density Functional Theory (DFT), is the workhorse for understanding the electronic properties of single DPP molecules or small oligomers.[12] It allows us to calculate properties that are directly linked to material performance, such as light absorption, emission, and charge transport efficiency.[13]

The "Why": Causality in Method Selection

The choice of DFT functional and basis set is the most critical decision in a QM calculation. It is not arbitrary but is dictated by a balance between computational cost and the specific physical properties being investigated.

  • Functionals: For organic molecules like DPP, hybrid functionals such as B3LYP are a robust starting point. They incorporate a portion of exact Hartree-Fock exchange, which generally provides a good description of molecular geometries and ground-state properties for a reasonable computational cost.[13][14] However, for properties involving charge transfer or excited states, especially in larger, conjugated systems, standard functionals can be insufficient. In these cases, range-separated functionals like CAM-B3LYP or ωB97X-D are superior choices as they are specifically designed to handle long-range interactions more accurately.[15]

  • Basis Sets: The basis set determines the flexibility given to electrons to describe their spatial distribution. The Pople basis sets , such as 6-31G(d,p) , are widely used and offer a good compromise. The "(d,p)" notation indicates the addition of polarization functions, which are essential for accurately describing the π-systems and polar bonds (like C=O and N-H) in the DPP core. For higher accuracy, especially for calculating excited states, larger basis sets like the Dunning-style cc-pVTZ may be warranted, albeit at a significantly higher computational expense.

Protocol 1: Ground-State Geometry Optimization and Frequency Analysis

This protocol establishes the most stable 3D structure of a DPP derivative and validates that it is a true energy minimum.

Step-by-Step Methodology:

  • Construct Initial Geometry: Build the 3D structure of the DPP derivative using molecular building software (e.g., Avogadro, GaussView).

  • Select Computational Method: Specify the DFT functional and basis set. For a standard calculation, B3LYP/6-31G(d,p) is a reliable choice.

  • Perform Geometry Optimization: Run the optimization calculation. The algorithm will iteratively adjust atomic positions to find the lowest energy conformation.

  • Verify Convergence: Ensure the calculation has met the software's default convergence criteria for forces and energy.

  • Execute Frequency Calculation (Self-Validation): Perform a frequency calculation using the optimized geometry from the previous step. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface. The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed and re-optimized.

Protocol 2: Calculating Key Electronic Properties

Once a validated ground-state geometry is obtained, we can compute the electronic properties that govern the material's function.

Step-by-Step Methodology:

  • Use Optimized Geometry: Start with the validated structure from Protocol 1.

  • Perform Single-Point Energy Calculation: Run a single-point energy calculation using the same or a higher level of theory. This calculation computes the molecular orbitals (MOs).

  • Extract HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).

  • Calculate the HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (the band gap) provides a first-order approximation of the molecule's excitation energy and influences its color and semiconductor properties.[16]

  • Analyze Excited States with TD-DFT: To model the absorption spectrum (e.g., UV-Vis), Time-Dependent DFT (TD-DFT) calculations are necessary.[17][18] This computes the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks.

The following workflow diagram illustrates the standard QM approach for a new DPP derivative.

Caption: A typical workflow for Quantum Mechanical (QM) characterization of a DPP derivative.

Data Presentation: Electronic Properties

Summarizing QM data in a table allows for clear comparison between different DPP derivatives.

DerivativeFunctional/Basis SetHOMO (eV)LUMO (eV)Band Gap (eV)λ_max (nm) (TD-DFT)
DPP-ThiopheneB3LYP/6-31G(d,p)-5.85-3.102.75550
DPP-PhenylB3LYP/6-31G(d,p)-6.10-2.953.15512
DPP-ThiopheneCAM-B3LYP/6-31G(d,p)-6.20-2.753.45525

Molecular Dynamics (MD) Simulations: Understanding Bulk Behavior

While QM methods excel at describing single molecules, they are too computationally expensive for large systems. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics (force fields) to model the behavior of hundreds or thousands of molecules over time.[5][19] This is essential for predicting bulk properties like morphology, aggregation, and conformational dynamics, which are critical for device performance and drug delivery applications.[20][21]

The "Why": Choosing the Right Force Field

A force field is a set of parameters and equations that defines the potential energy of the system. Its accuracy is paramount for a meaningful simulation.

  • General Purpose Force Fields: For organic molecules, general force fields like GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used. They are designed to be broadly applicable to a wide range of organic structures.

  • Parameterization is Key: The most crucial step is generating accurate partial atomic charges for the DPP derivative. These charges govern the electrostatic interactions, which are dominant in polar systems like DPP. Charges are typically derived from QM calculations (e.g., using the RESP or Merz-Kollman schemes) on the optimized molecular geometry. An inaccurate charge model will lead to unreliable simulation results.

Protocol 3: Simulating Bulk Morphology

This protocol describes how to set up and run an MD simulation to study the aggregation and packing of DPP derivatives in a condensed phase (e.g., an amorphous film).

Step-by-Step Methodology:

  • Parameterize the Molecule: Generate force field parameters for the DPP derivative, paying close attention to deriving accurate partial atomic charges from a QM calculation (see Protocol 1).

  • Create the Simulation Box: Randomly place a large number of DPP molecules (e.g., 200-500) into a periodic simulation box. The initial density should be low to avoid steric clashes.

  • Energy Minimization: Perform a robust energy minimization to relax the system and remove any unfavorable contacts created during the initial setup.

  • NVT Equilibration (Heating): Gradually heat the system to the target temperature under constant volume (NVT ensemble). This allows the molecules to gain kinetic energy and explore different conformations. Monitor the temperature to ensure it reaches and stabilizes at the target value.

  • NPT Equilibration (Density Relaxation): Switch to a constant pressure ensemble (NPT). This allows the simulation box volume to change, enabling the system to relax to its correct equilibrium density. (Self-Validation): Monitor the system's density and potential energy. The system is considered equilibrated when these values plateau and fluctuate around a stable average.

  • Production Run: Once equilibrated, run the simulation for a long period (nanoseconds to microseconds) to collect trajectory data for analysis.

The workflow for a standard MD simulation is shown below.

Caption: General workflow for a Molecular Dynamics (MD) simulation of a bulk DPP system.

Analysis: From Trajectories to Insights

The output of an MD simulation is a trajectory file containing the positions of all atoms over time. Analysis of this data provides macroscopic insights:

  • Radial Distribution Functions (RDFs): Calculating the RDF between the centers of mass of DPP cores reveals the likelihood of finding molecules at a certain distance from each other, providing quantitative information on molecular packing.

  • π-Stacking Analysis: Specific geometric criteria (distance < 4 Å, specific angles) can be used to identify and quantify π-stacking interactions between the planar DPP cores, which is directly related to charge transport pathways.[21]

  • Morphology Visualization: Visual inspection of the final simulation snapshot can reveal qualitative features like the formation of aggregates, segregation of alkyl side chains, and the overall material morphology.[22]

Conclusion and Future Outlook

Computational modeling is a powerful, predictive tool in the development of novel 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione derivatives. By combining quantum mechanical calculations to elucidate electronic properties with molecular dynamics simulations to understand bulk behavior, researchers can establish clear structure-property relationships.[19] This in silico approach accelerates the design-synthesis-testing cycle, reducing experimental costs and providing fundamental insights that are often difficult to obtain through experimentation alone.

Future advancements will likely involve the integration of machine learning (ML) models trained on large datasets from QM and MD simulations to rapidly predict the properties of new DPP candidates.[5][6] Furthermore, multiscale models that seamlessly connect quantum effects to macroscopic material behavior will provide an even more comprehensive understanding, paving the way for the next generation of high-performance DPP-based materials for electronics and medicine.[12][23]

References

  • Title: Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials Source: ACS Publications URL: [Link]

  • Title: Local structuring of diketopyrrolopyrrole (DPP)-based oligomers from molecular dynamics simulations Source: RSC Publishing URL: [Link]

  • Title: Read between the Molecules: Computational Insights into Organic Semiconductors Source: PMC (PubMed Central) URL: [Link]

  • Title: Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials Source: PubMed URL: [Link]

  • Title: Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials Source: ACS Publications URL: [Link]

  • Title: Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials Source: ResearchGate URL: [Link]

  • Title: Local structuring of diketopyrrolopyrrole (DPP)-based oligomers from molecular dynamics simulations Source: RSC Publishing URL: [Link]

  • Title: Local Structuring of Diketopyrrolopyrrole (DPP)-Based Semiconducting Polymers Using Molecular Dynamics Simulations Source: ChemRxiv URL: [Link]

  • Title: Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials Source: ACS Publications URL: [Link]

  • Title: Using diketopyrrolopyrroles to stabilize double excitation and control internal conversion Source: RSC Publishing URL: [Link]

  • Title: Diketopyrrolopyrrole Dye: A Versatile Chromophore of organic chemistry Source: Longdom Publishing URL: [Link]

  • Title: Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications Source: PMC (PubMed Central) URL: [Link]

  • Title: Investigating the Use of Diketopyrrolopyrrole (DPP) Based Highly Conjugated Small Molecules in Organic Solar Cells Source: UMT Journals URL: [Link]

  • Title: Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging Source: PMC (PubMed Central) URL: [Link]

  • Title: Highly electron deficient diketopyrrolopyrroles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles Source: PMC (PubMed Central) URL: [Link]

  • Title: Comparative Studies of Diphenyl-Diketo-Pyrrolopyrrole Derivatives for Electroluminescence Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion Source: ACS Publications URL: [Link]

  • Title: Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications Source: ResearchGate URL: [Link]

  • Title: Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications Source: PubMed URL: [Link]

  • Title: 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione Source: PubChem URL: [Link]

  • Title: The synthesis and properties of 1,4-diketo-pyrrolo[3,4-C]pyrroles Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki Coupling Methods for the Synthesis of Diketopyrrolopyrrole (DPP)-Based Conjugated Polymers

Audience: Researchers, scientists, and drug development professionals in the fields of organic electronics, materials science, and medicinal chemistry. Abstract: This comprehensive guide provides an in-depth exploration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic electronics, materials science, and medicinal chemistry.

Abstract: This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction for the synthesis of diketopyrrolopyrrole (DPP)-based conjugated polymers. Moving beyond a simple recitation of procedural steps, this document elucidates the mechanistic underpinnings and the causal relationships that dictate experimental choices, empowering researchers to not only replicate but also rationally design and troubleshoot their polymerization reactions. Detailed, field-proven protocols for polymerization and purification are presented, alongside a discussion of common challenges and optimization strategies to achieve high-performance materials.

Introduction: The Significance of DPP-Based Polymers and the Role of Suzuki Coupling

Diketopyrrolopyrrole (DPP) has emerged as a cornerstone building block in the design of high-performance organic electronic materials.[1] The inherent properties of the DPP core—strong electron deficiency, a planar and rigid structure, and a propensity for strong intermolecular π-π stacking—make it an ideal component for creating donor-acceptor (D-A) type conjugated polymers with tunable optoelectronic properties.[1] These polymers are at the forefront of innovations in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

The synthesis of these advanced materials is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura polycondensation being a particularly powerful and versatile method.[2] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid and ester co-monomers.[3] This allows for the systematic tuning of the polymer backbone, which in turn controls the material's bandgap, charge carrier mobility, and solubility.[2]

This guide will provide a detailed protocol for the Suzuki polycondensation of DPP-based monomers, focusing on the critical parameters that ensure a successful and reproducible synthesis of high molecular weight polymers.

The Mechanism of Suzuki-Miyaura Polycondensation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis of DPP-based polymers. The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst, which is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (typically C-Br) of the DPP monomer. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here as it increases the electron density on the palladium center, facilitating this oxidative addition step.[5]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid/ester co-monomer to the Pd(II) center. This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic borate species, which then readily undergoes transmetalation.[6]

  • Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between the two organic moieties on the palladium center. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can also promote this step.[7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition DPP-X pd_intermediate1 Ar-Pd(II)-X(L₂) (DPP-Pd Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)₂ + Base pd_intermediate2 Ar-Pd(II)-Ar'(L₂) (DPP-Comonomer Complex) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination Forms C-C bond reductive_elimination->pd0 Product (DPP-Ar') boronic_acid Ar'-B(OR)₂ activated_boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) boronic_acid->activated_boronate Activation base Base (e.g., K₃PO₄) base->activated_boronate activated_boronate->transmetalation caption Suzuki-Miyaura Catalytic Cycle for DPP Polymerization

Diagram 1: Suzuki-Miyaura Catalytic Cycle for DPP Polymerization

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki polycondensation reaction to synthesize a DPP-based conjugated polymer.

Materials and Reagents
  • Monomers:

    • Dibromo-DPP derivative (e.g., 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione) (1.0 eq)

    • Aryl diboronic acid or ester derivative (e.g., 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene) (1.0 eq)

  • Catalyst: Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst like SPhos Pd G3) (1-3 mol%)

  • Ligand: Phosphine ligand (e.g., P(o-tol)₃, SPhos) (2-6 mol%)

  • Base: Anhydrous inorganic base (e.g., K₃PO₄, Na₂CO₃) (3-4 eq)

  • Solvent: Anhydrous, degassed toluene or a biphasic mixture (e.g., Toluene/Water)

  • Phase Transfer Catalyst (optional for biphasic systems): Aliquat 336

  • Purification Solvents: Methanol, acetone, hexanes, chloroform

Detailed Polymerization Protocol
  • Monomer and Reagent Purity: Ensure that both the dibromo-DPP and the diboronic ester monomers are of high purity (>99%). Impurities can act as chain terminators, leading to low molecular weight polymers.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the dibromo-DPP monomer (1.0 eq), the aryl diboronic ester co-monomer (1.0 eq), the palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% P(o-tol)₃), and the anhydrous base (e.g., 3 eq K₃PO₄).

    • Scientist's Note: The stoichiometry of the monomers is critical. A 1:1 ratio is essential for achieving high molecular weight in a step-growth polymerization. Any deviation will limit the degree of polymerization.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to remove all oxygen. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[8]

  • Solvent Addition:

    • Through a cannula or syringe, add the degassed solvent (e.g., anhydrous toluene). The concentration of monomers should typically be in the range of 0.05-0.1 M.

    • Scientist's Note: If a biphasic system is used (e.g., Toluene/H₂O), add the degassed aqueous solution of the base and a phase transfer catalyst like Aliquat 336. Vigorous stirring is crucial in biphasic systems to ensure efficient reaction at the interface.[8]

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

    • The reaction progress can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-72 hours.

    • Scientist's Note: Premature precipitation of the polymer can occur, which will halt chain growth. If this happens, consider using a higher boiling point solvent or a more solubilizing co-monomer.[9]

  • End-Capping (Optional):

    • To control the molecular weight and improve the stability of the polymer, an end-capping agent can be added towards the end of the reaction.[10] For a reaction with excess diboronic ester, a monofunctional aryl halide (e.g., bromobenzene) can be added. Conversely, for a reaction with excess dibromo-DPP, a monofunctional boronic acid (e.g., phenylboronic acid) can be used.

    • Add the end-capping agent (2-5 mol%) and let the reaction proceed for another 2-4 hours.

  • Work-up and Precipitation:

    • Cool the reaction mixture to room temperature.

    • If the polymer is soluble, dilute the mixture with a good solvent like chloroform.

    • Pour the polymer solution slowly into a large volume of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

Purification Protocol

Purification is a critical step to remove residual catalyst, oligomers, and unreacted monomers, which can negatively impact the performance of the final material. Soxhlet extraction is a highly effective method for this purpose.

  • Soxhlet Extraction Setup:

    • Place the crude polymer in a cellulose thimble and insert it into a Soxhlet extractor.

    • The extractor is fitted with a flask containing the extraction solvent and a condenser.

  • Sequential Solvent Extraction:

    • Methanol Wash: Extract the polymer with methanol for 24 hours to remove any remaining salts and polar impurities.

    • Acetone Wash: Extract with acetone for 24 hours to remove smaller oligomers.

    • Hexanes Wash: Extract with hexanes for 24 hours to remove other low molecular weight species.

    • Chloroform (or other good solvent) Extraction: Finally, extract the polymer with a good solvent like chloroform to collect the desired high molecular weight fraction.

  • Final Precipitation and Drying:

    • Concentrate the chloroform fraction and re-precipitate the polymer into methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 40-60 °C for at least 24 hours.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_characterization 4. Characterization reagents Select & Purify Monomers (Dibromo-DPP & Diboronic Ester) setup Assemble Flame-Dried Schlenk Flask (Inert Atmosphere) reagents->setup add_reagents Add Monomers, Catalyst, Ligand, Base setup->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent polymerize Heat & Stir (90-110 °C, 24-72h) add_solvent->polymerize end_cap Optional: End-Capping polymerize->end_cap precipitate Precipitate Polymer in Methanol end_cap->precipitate soxhlet Soxhlet Extraction (Methanol -> Acetone -> Hexanes -> Chloroform) precipitate->soxhlet final_precipitate Re-precipitate from Chloroform into Methanol soxhlet->final_precipitate dry Dry Under Vacuum final_precipitate->dry gpc GPC/SEC (Mn, Mw, PDI) dry->gpc nmr NMR Spectroscopy (Structure) dry->nmr uv_vis UV-Vis Spectroscopy (Optical Properties) dry->uv_vis caption Experimental Workflow for DPP Polymer Synthesis

Diagram 2: Experimental Workflow for DPP Polymer Synthesis

Optimization and Troubleshooting

Achieving high-quality DPP-based polymers often requires careful optimization of the reaction conditions. This section discusses the causality behind experimental choices and provides a guide for troubleshooting common issues.

Data Presentation: Typical Reaction Conditions and Results
Catalyst System Base Solvent Temp (°C) Time (h) Mw (kDa) PDI Reference
Pd₂(dba)₃ / P(o-tol)₃K₃PO₄Toluene1104815-301.8-2.5[11]
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9072~21N/A[12]
SPhos Pd G3K₃PO₄THF/H₂O802420-401.5-2.0[13]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1004810-252.0-3.0[4]

Note: The values in this table are representative and can vary significantly based on the specific monomers and reaction scale.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection:

    • Traditional Catalysts (e.g., Pd(PPh₃)₄): These are robust and widely used. However, they may require higher temperatures and longer reaction times.

    • Buchwald Ligands and Pre-catalysts (e.g., SPhos, XPhos): These bulky, electron-rich ligands significantly accelerate both the oxidative addition and reductive elimination steps.[7] This often leads to higher molecular weights, lower polydispersity, and can be effective at lower temperatures. They are particularly useful for coupling less reactive aryl chlorides.[5]

  • Choice of Base:

    • The strength and solubility of the base are critical. Stronger bases like K₃PO₄ are often more effective than weaker ones like Na₂CO₃ because they more efficiently generate the active boronate species.[14]

    • The choice of base can also influence selectivity in reactions with monomers that have multiple reactive sites.[13]

  • Solvent System:

    • Anhydrous Toluene or Dioxane: These are common choices for Suzuki polycondensation. They offer good solubility for many non-polar monomers and polymers.

    • Biphasic Systems (e.g., Toluene/Water): The aqueous phase is used to dissolve the inorganic base. A phase transfer catalyst is often required to shuttle the base into the organic phase where the reaction occurs. These systems can be very effective but require vigorous stirring.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight - Impure monomers or solvent.- Incorrect monomer stoichiometry.- Inefficient catalyst or ligand.- Premature polymer precipitation.- Purify monomers and use anhydrous, degassed solvents.- Carefully weigh monomers to ensure a 1:1 ratio.- Switch to a more active catalyst system (e.g., Buchwald pre-catalyst).- Use a higher boiling point solvent or a co-solvent to improve solubility.
Broad or Bimodal Polydispersity (PDI) - Side reactions (e.g., homocoupling).- Inconsistent initiation or chain termination.- Slow monomer addition can lead to a chain-growth-like mechanism.- Ensure rigorous degassing to prevent oxidative homocoupling.- Use a pre-formed Pd(0) source to minimize side reactions during in-situ reduction of Pd(II).[8]- Consider a controlled polymerization technique like Suzuki Catalyst Transfer Polymerization (SCTP).[3]
Low or No Yield - Inactive catalyst.- Insufficiently strong or soluble base.- Poor degassing.- Use a fresh, high-quality catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).

Conclusion

The Suzuki-Miyaura polycondensation is a cornerstone technique for the synthesis of high-performance DPP-based conjugated polymers. A successful polymerization hinges on a deep understanding of the reaction mechanism and the careful selection and optimization of reaction parameters. By paying close attention to monomer purity, catalyst and ligand choice, the base, and the solvent system, researchers can reliably synthesize materials with desired molecular weights and properties. This guide provides a robust framework for both the practical execution and the intellectual approach to synthesizing these advanced materials, paving the way for future innovations in organic electronics and beyond.

References

  • Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules. [Link]

  • Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace. [Link]

  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ResearchGate. [Link]

  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. National Center for Biotechnology Information. [Link]

  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ACS Publications. [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Publications. [Link]

  • Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. ACS Publications. [Link]

  • How to increase molecular weight via polycondensation? ResearchGate. [Link]

  • (a) UV−vis absorption spectra of DPP-based polymers in tetrahydrofuran... ResearchGate. [Link]

  • Diketopyrrolopyrrole based molecular materials : synthesis, optical characterization, and application in photovoltaics. Pure. [Link]

  • Vanillin-Based Diketopyrrolopyrrole Conjugated Polymers Prepared by Direct Heteroarylation Polymerization (DHAP). ACS Publications. [Link]

  • Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. National Center for Biotechnology Information. [Link]

  • Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation Polymerization: Highly Selective Synthesis of π-Conjugated Polymers with Diketopyrrolopyrrole Units. ACS Publications. [Link]

  • Polymerizations of Diketopyrrolopyrrole-Type Dyes in Unconventional Orientation. ACS Publications. [Link]

  • Systematic investigation of the synthesis and light-absorption broadening of a novel diketopyrrolopyrrole conjugated polymer of low and high molecular weight with thermo-labile groups. Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Royal Society of Chemistry. [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology. Royal Society of Chemistry. [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield Repository. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Suzuki Polycondensation. ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • A facile end-capping strategy with strong electron withdrawing groups for enhancing field-effect mobility. Royal Society of Chemistry. [Link]

  • Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Royal Society of Chemistry. [Link]

  • Conjugated polymers with precisely-controlled heterobisfunc. OSTI.GOV. [Link]

  • Pyrazine-Flanked Diketopyrrolopyrrole (DPP): A New Polymer Building Block for High-Performance n-Type Organic Thermoelectrics. ACS Publications. [Link]

  • Universal Suzuki catalyst-transfer polymerization for precision synthesis of donor/acceptor conjugated polymers. American Chemical Society. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers. [Link]

  • End-Capping Strategies for Triggering End-to-End Depolymerization of Polyglyoxylates. SciSpace. [Link]

  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Royal Society of Chemistry. [Link]

  • Conjugated polymers containing diketopyrrolopyrrole units in the main chain. National Center for Biotechnology Information. [Link]

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. National Center for Biotechnology Information. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

Sources

Application

Application Note: Fabrication of High-Mobility OFETs Using 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives

Executive Summary The development of organic field-effect transistors (OFETs) has been revolutionized by the integration of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) as a highly planar, electron-deficient core in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of organic field-effect transistors (OFETs) has been revolutionized by the integration of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) as a highly planar, electron-deficient core in donor-acceptor (D-A) copolymers. For researchers, materials scientists, and drug development professionals, DPP-based OFETs represent a critical platform not only for flexible electronics but also for highly sensitive, aqueous-stable biosensors used in point-of-care testing (POCT) and real-time biomarker monitoring [5].

This application note provides an authoritative, self-validating protocol for fabricating high-performance Bottom-Gate Top-Contact (BGTC) OFETs using DPP-based polymers. By detailing the mechanistic causality behind surface passivation, solvent selection, and thermal annealing, this guide ensures reproducible device fabrication with optimized charge carrier mobilities.

Mechanistic Principles of DPP-Based OFETs

To achieve high field-effect mobility, researchers must control the solid-state morphology of the DPP polymer. The exceptional performance of DPP stems from its strong intermolecular donor-acceptor interactions and highly coplanar backbone, which facilitate tight π-π stacking.

  • Side-Chain Engineering: The rigid nature of the DPP core necessitates the addition of long, branched alkyl chains (e.g., 2-octyldodecyl) to ensure solubility. Moving the branching point further away from the polymer backbone reduces steric hindrance, decreasing the π-π stacking distance and significantly enhancing hole mobility [2].

  • Dielectric Interface Passivation: Bare silicon dioxide (SiO₂) contains unreacted surface silanol (-OH) groups that act as severe charge traps for holes. Passivating the dielectric with a Self-Assembled Monolayer (SAM) like Octyltrichlorosilane (OTS) neutralizes these traps and lowers the surface energy, promoting a highly ordered "edge-on" molecular orientation [3].

  • Aqueous Stability for Biosensing: Unlike many organic semiconductors that degrade rapidly in water, specifically engineered DPP films exhibit remarkable robustness in phosphate-buffered saline (PBS). This low transfer hysteresis in wet conditions makes them ideal transducers for biological fluids [5].

Quantitative Performance Data

The following table summarizes the electrical characteristics of various DPP-based materials based on their architectural and processing parameters.

Material / PolymerPrimary ApplicationDeposition MethodAnnealing TempHole Mobility (cm²/Vs)Reference
DPP-TT Flexible ElectronicsSpin-coating140 °C1.0 – 10.0[3]
P(DPP6DOT2-T) High-Mobility OFETsSolution Shearing150 °C~ 1.0[2]
DPP-DTT (Wires) Nano-electronicsSolution ShearingN/A1.57[1]
DPP4T Aqueous BiosensorsSpin-coatingAmbientHigh PBS Stability[5]
BIPI (Small Molecule) Vacuum-processed OFETsVacuum DepositionN/A0.016[4]

Fabrication Workflow

OFET_Fabrication Substrate 1. Substrate Cleaning (Si/SiO2 Wafers) SAM 2. Surface Passivation (OTS/ODTS SAM) Substrate->SAM Removes organic contaminants & exposes silanol groups Deposition 3. DPP Polymer Deposition (Spin-coating / Shearing) SAM->Deposition Lowers surface energy & neutralizes hole traps Annealing 4. Thermal Annealing (140°C - 200°C) Deposition->Annealing Forms kinetic semiconductor layer Electrodes 5. Source/Drain Deposition (Au Evaporation) Annealing->Electrodes Induces thermodynamic π-π stacking Testing 6. Electrical Characterization (Transfer/Output Curves) Electrodes->Testing Completes BGTC device architecture

Workflow for fabricating Top-Contact Bottom-Gate DPP-based OFETs.

Step-by-Step Methodology

Phase 1: Substrate Preparation & Dielectric Passivation

The goal of this phase is to eliminate interfacial charge traps and create a hydrophobic surface that dictates the crystallization kinetics of the DPP polymer.

  • Cleaning: Submerge heavily doped n-type Si wafers (with a 200–300 nm native SiO₂ layer) in sequential ultrasonic baths of acetone, isopropanol, and deionized water for 10 minutes each. Dry with N₂ gas.

  • Activation: Treat the substrates with O₂ plasma for 5 minutes.

    • Causality: This removes residual organic contaminants and maximizes the density of reactive surface silanol (-OH) groups required for SAM attachment.

  • SAM Formation: Immerse the activated substrates in a 0.1 M solution of Octyltrichlorosilane (OTS) in anhydrous toluene at 60 °C for 20 minutes [3]. Rinse thoroughly with toluene and isopropanol.

  • Self-Validation Check: Measure the water contact angle of the substrate. A successful OTS monolayer will shift the surface from highly hydrophilic (<10°) to hydrophobic (>90°). Do not proceed if the contact angle is low, as this indicates incomplete passivation.

Phase 2: Active Layer Deposition

DPP polymers are prone to strong pre-aggregation in solution. Controlling the deposition shear forces aligns the polymer backbones.

  • Solution Preparation: Dissolve the DPP-based polymer (e.g., DPP-TT) in anhydrous chloroform or p-xylene to a concentration of 0.5 – 0.7 wt% [3]. Stir at 60 °C for 2 hours to break up kinetic aggregates.

  • Deposition:

    • Standard Method: Spin-coat the hot solution onto the functionalized substrates at 1500–2000 rpm for 60 seconds.

    • High-Mobility Method: Utilize solution shearing at a controlled coating speed.

    • Causality: Solution shearing induces macroscopic alignment of the polymer chains along the coating direction. This alignment has been empirically shown to increase effective charge carrier mobility by up to 15-fold compared to static spin-coating [1].

Phase 3: Thermal Annealing & Morphological Validation

As-cast films are kinetically trapped in disordered states. Annealing provides the activation energy for structural reorganization.

  • Annealing: Transfer the substrates to a vacuum oven or a nitrogen-filled glovebox. Anneal the films at 140 °C to 150 °C for 30 minutes [3].

    • Causality: Heating the polymer near its glass transition temperature allows the rigid backbones to reorganize into a thermodynamically favorable state. This reduces the π-π stacking distance (typically down to 3.5–3.8 Å) and forms highly ordered crystalline domains [2].

  • Self-Validation Check: Inspect the annealed film using Cross-Polarized Optical Microscopy (POM). The presence of strong birefringence confirms a high degree of molecular orientation and successful crystallization [1].

Phase 4: Electrode Deposition & Characterization
  • Electrode Evaporation: Mount the substrates in a thermal evaporator with a shadow mask defining the channel length ( L ) and width ( W ). Evaporate 50–60 nm of Gold (Au) at a rate of 0.5 Å/s under high vacuum ( <10−6 Torr).

    • Causality: Gold is selected because its high work function (~5.1 eV) closely aligns with the HOMO level of most DPP-based polymers (e.g., -5.55 eV for P(DPP6DOT2-T) [2]), thereby minimizing the Schottky barrier for efficient hole injection.

  • Electrical Testing: Extract the field-effect mobility ( μ ) and threshold voltage ( Vth​ ) from the saturation regime of the transfer curve using a semiconductor characterization system. For biosensing applications, validate device stability by running continuous transfer sweeps in a PBS droplet [5].

References

  • Tailoring the Morphology of a Diketopyrrolopyrrole‐based Polymer as Films or Wires for High‐Performance OFETs using Solution Source: Small Methods (Wiley-VCH GmbH) URL:[Link]

  • Increased charge carrier mobility and molecular packing of a solution sheared diketopyrrolopyrrole-based donor Source: Journal of Materials Chemistry C (Royal Society of Chemistry) URL:[Link]

  • Carrier Mobility and Luminescence Properties of a One-Step Synthesized π-Extended Diketopyrrolopyrrole Derivative Source: ACS Omega (PMC / NIH) URL:[Link]

  • High Stability of Diketopyrrolopyrrole Polymer Transistors Under Aqueous Condition Toward Biosensing Platform Source: Advanced Materials Technologies (ResearchGate) URL:[Link]

Method

Advanced Application Note: Direct Arylation Polymerization (DArP) of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives

Introduction & Rationale Diketopyrrolopyrrole (DPP) is a highly electron-deficient, fused-lactam bicyclic core extensively utilized in the design of low-bandgap donor-acceptor (D-A) conjugated polymers for organic photov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Diketopyrrolopyrrole (DPP) is a highly electron-deficient, fused-lactam bicyclic core extensively utilized in the design of low-bandgap donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[1]. Traditionally, the synthesis of high-molecular-weight DPP-based polymers has relied on Stille or Suzuki cross-coupling polycondensations. However, these methods require the pre-functionalization of monomers with toxic organotin or unstable organoboron reagents[2].

Direct Arylation Polymerization (DArP) has emerged as a highly sustainable, atom-economical alternative. By facilitating C–C bond formation through the direct activation of unfunctionalized C–H bonds, DArP circumvents the need for organometallic intermediates, drastically reducing toxic byproducts and synthetic steps[2].

Mechanistic Causality: The CMD Pathway

The success of DArP relies entirely on the precise control of the Concerted Metalation-Deprotonation (CMD) pathway[2]. Because DPP and its co-monomers contain multiple C–H bonds with varying reactivities, improper conditions lead to severe structural defects, including β-arylation (branching/cross-linking) and homocoupling[3].

To engineer a self-validating reaction, the causality of the reagent selection must be understood:

  • Catalyst & Ligand Sterics: The use of Pd2​(dba)3​⋅CHCl3​ combined with sterically demanding phosphine ligands, such as P(o−MePh)3​ , restricts the palladium center's accessibility. This steric hindrance suppresses unwanted activation at the more sterically encumbered β-positions of thiophene rings, driving linear polymer growth[1]. Mixed-ligand approaches (e.g., combining phosphines with TMEDA) have also been shown to effectively eliminate defect formation[3].

  • Proton Shuttle Additives: Carboxylic acids, specifically pivalic acid (PivOH) or neodecanoic acid, act as essential co-catalysts. They coordinate with the palladium center to form a cyclic transition state, acting as a proton shuttle that drastically lowers the activation energy required to cleave the C–H bond[2].

  • Solvent Microenvironment: A solvent system of Toluene:DMF (10:1 v/v) is critical. While toluene provides excellent solubility for the growing rigid DPP polymer backbone, the polar aprotic DMF assists in stabilizing the transition states and maintaining base solubility[1].

CMD_Mechanism A Pd(0) Pre-catalyst Activation B Oxidative Addition (Ar-Br cleavage) A->B Ar-Br C Ligand Exchange (PivOH / Base) B->C Base, PivOH D Concerted Metalation- Deprotonation (CMD) C->D Ar'-H E Reductive Elimination (Polymer Growth) D->E C-C Bond Formation E->A Pd(0) Regeneration

Catalytic cycle of Direct Arylation Polymerization via the CMD pathway.

Quantitative Data: Optimization of DArP Conditions

Selecting the correct reaction microenvironment is the difference between high-mobility semiconductor material and insoluble cross-linked waste. The table below summarizes the causality of condition variations on DPP polymer synthesis.

Condition TypeCatalyst / Ligand SystemSolvent & TempTypical Outcome & Causality
Optimized Phosphine [1] Pd2​(dba)3​ / P(o−MePh)3​ (12 mol%)Toluene:DMF (10:1), 115 °CHigh Mw​ (17–110 kg/mol ). Steric bulk prevents β-defects.
Mixed-Ligand [3] Pd2​(dba)3​ / P(2−MeOC6​H4​)3​
  • TMEDA
Toluene, 100 °CHighly selective linear growth. TMEDA suppresses homocoupling.
Ligandless (Amide) [2] Pd(OAc)2​ / No PhosphineDMAc, 100 °CModerate Mw​ . Amide solvent acts as the coordinating ligand.
Unoptimized (Control) [3] Pd2​(dba)3​ / P(2−MeOC6​H4​)3​ (No TMEDA)Toluene, 100 °C>50% insoluble material within 24h due to severe cross-linking.

Self-Validating Experimental Protocol

The following protocol details the synthesis of an alternating DPP-thiophene copolymer via optimized DArP conditions[1].

Step 1: Reagent Preparation & Stoichiometry

  • Into a rigorously dried 20 mL microwave or Schlenk vial equipped with a magnetic stir bar, add exactly 0.5 mmol of the dibrominated DPP core (e.g., 374.6 mg depending on alkyl chains).

  • Add 0.5 mmol of the unfunctionalized C–H co-monomer (e.g., thiophene or difluorothiophene derivative). Causality: Exact 1:1 stoichiometry is critical in step-growth polymerization to achieve high molecular weights.

  • Add the catalytic system: 15.5 mg Pd2​(dba)3​⋅CHCl3​ (3 mol %) and 21.1 mg of P(o−MePh)3​ (12 mol %).

  • Add the CMD co-catalyst and base: 51.1 mg of PivOH (1 equiv) and 488.7 mg of anhydrous Cs2​CO3​ (3 equiv)[1].

Step 2: Inert Atmosphere Establishment

  • Seal the vial with a PTFE-lined septum.

  • Purge the solid mixture with ultra-high purity N2​ or Argon for 20 minutes. Validation Checkpoint: Failure to establish a strictly anaerobic environment will result in catalyst poisoning and excessive homocoupling.

Step 3: Solvent Addition & Degassing

  • Prepare a solvent mixture of anhydrous Toluene and anhydrous DMF in a 10:1 (v/v) ratio.

  • Inject 11 mL of the solvent mixture into the vial to achieve a monomer concentration of 0.05 M.

  • Sparge the solution with N2​ for an additional 20 minutes[1].

Step 4: Polymerization

  • Stir the reaction mixture at room temperature for 20 minutes to ensure complete dissolution and pre-catalyst complexation.

  • Transfer the vial to a pre-heated oil bath at 115 °C and stir vigorously for 20 hours[1]. Causality: 115 °C provides the necessary thermal energy to overcome the CMD activation barrier without inducing thermal degradation of the polymer.

Step 5: Quenching & Purification (Soxhlet Extraction)

  • Cool the reaction to room temperature and precipitate the polymer by dropping the mixture into 200 mL of vigorously stirred methanol.

  • Collect the crude precipitate via vacuum filtration.

  • Transfer the solid to a cellulose extraction thimble and perform sequential Soxhlet extractions:

    • Methanol (12 h): Removes catalytic residues, salts, and unreacted monomers.

    • Acetone (12 h): Removes short-chain oligomers.

    • Hexane (12 h): Removes low-molecular-weight polymer fractions.

    • Chloroform or Chlorobenzene (12 h): Extracts the target high-molecular-weight conjugated polymer[1].

  • Concentrate the final fraction and re-precipitate in methanol to yield the purified DPP polymer.

Workflow step1 1. Monomer & Catalyst Prep DPP (1 eq), Co-monomer (1 eq) Pd2dba3 (3 mol%), Ligand (12 mol%) step2 2. Additives & Base PivOH (1 eq), Cs2CO3 (3 eq) step1->step2 step3 3. Degassing Purge with N2 (20 min) step2->step3 step4 4. Solvent Addition Toluene:DMF (10:1), 0.05 M step3->step4 step5 5. Polymerization Heat at 115 °C for 20 h step4->step5 step6 6. Purification Precipitation in Methanol Soxhlet Extraction step5->step6 step7 7. Validation NMR (Defects), GPC (Mw/Mn) step6->step7

Step-by-step experimental workflow for the DArP of DPP-based copolymers.

Downstream Validation & Troubleshooting

To ensure the synthesized DPP polymer meets the rigorous standards required for organic electronics, the following self-validating analytical checks must be performed:

  • Defect Analysis via 1H NMR: The presence of homocoupling defects or β-branching disrupts the conjugation length and degrades semiconducting properties[2]. Analyze the aromatic region of the NMR spectrum. The appearance of unexpected multiplet peaks or a deviation from the theoretical integration ratio of the DPP core protons to the co-monomer protons indicates structural defects[3]. If defects are >5%, increase the steric bulk of the phosphine ligand in subsequent batches.

  • Molecular Weight via GPC: High-performance DPP polymers typically exhibit an Mw​ between 17 and 110 kg/mol [1]. If the GPC trace shows a bimodal distribution or low Mw​ (<10 kg/mol ), it indicates an imbalance in monomer stoichiometry or premature precipitation during the reaction. Ensure the Toluene:DMF ratio is strictly maintained to prevent early polymer crash-out.

  • Solubility Profiling: If a massive amount of insoluble material remains in the Soxhlet thimble after chlorobenzene extraction, severe cross-linking has occurred[3]. This is a direct result of unsuppressed β-arylation, necessitating a switch to a mixed-ligand system (e.g., adding TMEDA) to poison the highly reactive, unselective palladium species.

Sources

Application

Application Notes &amp; Protocols: Strategic N-Functionalization of the Diketopyrrolopyrrole (DPP) Core via Buchwald-Hartwig Amination

Introduction: Unlocking Advanced Materials through C-N Bond Formation The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) chromophore is a cornerstone in the development of high-performance organic electronic materials,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Advanced Materials through C-N Bond Formation

The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) chromophore is a cornerstone in the development of high-performance organic electronic materials, including organic field-effect transistors (OFETs), photovoltaics (OPVs), and sensors.[1][2] Its rigid, planar, and electron-deficient lactam core endows DPP-based materials with exceptional properties like high charge carrier mobility and strong intermolecular aggregation.[2] However, the true potential of the DPP scaffold is realized through precise synthetic modification. The introduction of substituents, particularly at the nitrogen atoms of the bicyclic lactam system, is a powerful strategy to tune the molecule's optoelectronic properties, including its energy levels (HOMO/LUMO), absorption profile, and solid-state packing.[3][4]

The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for constructing carbon-nitrogen (C-N) bonds in modern organic synthesis.[5][6][7] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions make it vastly superior to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[5][6] This guide provides an in-depth analysis and detailed protocols for applying the Buchwald-Hartwig amination to halogenated DPP precursors, enabling researchers to synthetically access a diverse library of N-functionalized DPP derivatives for advanced material applications.

The Catalytic Engine: Mechanistic Insights into the Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the DPP precursor (e.g., 2,5-dibromo-DPP derivative), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical to ensure efficient deprotonation without degrading sensitive substrates.[10][11]

  • Reductive Elimination : This final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle. The steric and electronic properties of the ancillary ligand are crucial for promoting this step over competing side reactions like beta-hydride elimination.[5][12]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR¹R², Base) amido_complex->pd0 Reductive Elimination Product DPP-NR¹R² amido_complex->Product ArX DPP-X ArX->oa_complex Amine HNR¹R² Amine->oa_complex

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of DPP derivatives hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. Due to the electron-deficient nature of the DPP lactam core, conditions typically employed for standard aryl halides may require careful optimization.

Parameter Recommendation for DPP Substrates Causality & Rationale
Palladium Source Palladacycle Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3). Alternatively, Pd₂(dba)₃ or Pd(OAc)₂.Modern palladacycle precatalysts are often air-stable and provide a reliable and efficient in situ formation of the active L-Pd(0) species, leading to more reproducible results than traditional Pd(II) sources which require an initial reduction step.[8][10]
Ligand Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos , RuPhos , BrettPhos ).The DPP core can be a challenging substrate. Bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which accelerates oxidative addition. Their electron-donating nature increases electron density on the palladium, facilitating both oxidative addition and the final reductive elimination step.[5][10]
Base Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LHMDS).A strong base is required to efficiently deprotonate the amine (or the N-H of the DPP lactam if unprotected), forming the active nucleophile. Non-nucleophilic alkoxides and amides are preferred to avoid competitive reactions with the aryl halide.[10]
Solvent Anhydrous, Degassed Aprotic Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF).These solvents effectively dissolve the reagents and are stable at the elevated temperatures often required. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation by water or oxygen.[8][13]
Temperature Typically 80–110 °C .Many Buchwald-Hartwig reactions require thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8] Microwave irradiation can sometimes be used to shorten reaction times.[14]

Detailed Experimental Protocol: N-Arylation of a Dihalogenated DPP Derivative

This protocol provides a general procedure for a small-scale (0.5 mmol) test reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials:

  • 2,5-Dibromo-3,6-diaryl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (1.0 equiv, 0.5 mmol)

  • Aryl amine (2.2-2.5 equiv, 1.1-1.25 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2-4 mol%, 0.01-0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv, 1.5 mmol)

  • Anhydrous, degassed toluene (5-10 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Experimental_Workflow start Start: Assemble Reagents reagents 1. Add Solids to Vessel (DPP, Base, Catalyst) start->reagents inert 2. Seal & Purge (Evacuate and backfill with N₂/Ar 3x) reagents->inert solvents 3. Add Liquids (Anhydrous Toluene, Amine) inert->solvents reaction 4. Heat & Stir (e.g., 100 °C, 12-24 h) solvents->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Quench & Extract (Cool, add water, extract with organic solvent) monitoring->workup If complete purify 7. Purify Product (Dry, concentrate, column chromatography) workup->purify characterize 8. Characterize (NMR, MS, etc.) purify->characterize end_node End: Pure Product characterize->end_node

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2,5-dibromo-DPP derivative (1.0 equiv), sodium tert-butoxide (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and connect it to a Schlenk line. Evacuate the vessel and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. Then, add the aryl amine (2.2-2.5 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material typically indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired N-arylated DPP product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure reaction is set up under strictly anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst or consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding substrates.[10]
2. Inappropriate Ligand/Base CombinationThe chosen ligand may not be suitable for the specific DPP/amine combination. Screen a small panel of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos if XPhos fails).[10] Also, consider screening other strong bases like KOtBu or LHMDS.
3. Insufficient TemperatureThe reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., from 100 °C to 110 °C) or switch to a higher-boiling solvent like dioxane.
Hydrodehalogenation The aryl halide is reduced to an Ar-H bond instead of coupling.This side reaction can compete with reductive elimination.[5] Using a more sterically hindered ligand can often favor the desired C-N bond formation. Lowering the reaction temperature slightly may also minimize this pathway.
Product Decomposition The DPP core or functional groups on the amine are sensitive to the strong base.If base sensitivity is suspected, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][15] This may require higher catalyst loading or a more active catalyst system to achieve good conversion.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the N-functionalization of the 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione core. By carefully selecting a modern palladium precatalyst, a bulky and electron-rich biaryl monophosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions, researchers can efficiently synthesize a vast array of novel DPP derivatives. The protocols and optimization strategies outlined in this guide provide a robust framework for developing advanced organic materials with precisely tailored electronic and photophysical properties, paving the way for next-generation applications in organic electronics.

References

  • Buchwald–Hartwig amination. In: Wikipedia; 2023. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Al-Hujran, T. A., Al-Harthy, T. D., & Harrath, A. H. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(12), 2219. [Link]

  • Hrycyna, C. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Stegent, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18036-18047. [Link]

  • Zhang, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(5). [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(12), 1431-1444. [Link]

  • Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes. Chinese Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Zhang, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. [Link]

  • Schulz, T., et al. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2009(19), 3192-3204. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ray, P. C., et al. (2020). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Tetrahedron Letters, 61(10), 151590. [Link]

  • Ruiz-Carretero, A. (2019). Hydrogen-bonded diketopyrrolopyrrole derivatives for energy-related applications. Journal of Materials Chemistry A, 7(32), 18785-18804. [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]

  • Li, Y., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 9, 706248. [Link]

  • Li, Y., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry, 8, 549. [Link]

  • de la Torre, B. F., et al. (2022). A Hammett's analysis of the Substituent Effect in Functionalized Diketopyrrolopyrrole (DPP) Systems: optoelectronic properties. ChemRxiv. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Vantourout, J. C. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 58(20), 6592-6606. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1050-1057. [Link]

  • The Buchwald-Hartwig Amination after 25 Years. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Polymers

Welcome to the technical support center for 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) based polymers. This guide is designed for researchers, chemists, and materials scientists who are navigating the challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) based polymers. This guide is designed for researchers, chemists, and materials scientists who are navigating the challenges associated with the solubility of these high-performance conjugated polymers. Here, we address common issues encountered during synthesis, processing, and characterization in a practical, question-and-answer format, grounded in established scientific principles.

Part 1: Foundational Understanding: The Root of the Solubility Problem

Q1: Why are DPP-based polymers notoriously difficult to dissolve?

A1: The poor solubility of DPP-based polymers is not a simple issue but rather a consequence of their desirable electronic properties. The core DPP unit is a planar, electron-deficient lactam ring system. This structure promotes strong intermolecular interactions that, while beneficial for charge transport, severely hinder solubility.[1][2]

The primary forces at play are:

  • Strong π-π Stacking: The planar, aromatic backbone of DPP polymers allows them to stack tightly, like a deck of cards. This intermolecular packing is crucial for efficient charge hopping between polymer chains but also creates a highly stable, crystalline solid state that is energetically difficult for solvent molecules to break apart.[3]

  • Intermolecular Hydrogen Bonding: Unsubstituted or minimally substituted DPP cores contain N-H bonds that can form strong hydrogen bonds (N-H···O=C) with the carbonyl groups of adjacent chains. This creates a robust, three-dimensional network that resists dissolution.[1][2]

  • Chain Rigidity: The conjugated backbone is inherently rigid. Unlike flexible polymers (e.g., polystyrene), these stiff chains have fewer conformational degrees of freedom in solution, leading to a smaller entropic gain upon dissolution, which makes the process less thermodynamically favorable.

These combined forces mean that a significant amount of energy is required to overcome the polymer-polymer interactions in favor of polymer-solvent interactions, resulting in low solubility in most common organic solvents.[4]

Part 2: Troubleshooting Guide for Synthesis & Processing

This section addresses problems that arise during the creation and handling of DPP polymers.

Q2: My DPP polymer is precipitating out of the reaction mixture during polymerization. What is happening and how can I prevent it?

A2: Premature precipitation during polymerization is a common and critical issue. As the polymer chains grow, they reach a molecular weight where their intermolecular π-π stacking and aggregation forces become stronger than their interaction with the solvent. The polymer becomes insoluble and "crashes out" of the solution. This halts further chain growth, leading to low molecular weight material with suboptimal electronic properties.[5]

Causality & Troubleshooting Workflow:

Here is a systematic approach to diagnose and solve this problem:

G cluster_0 Problem: Polymer Precipitates During Synthesis cluster_1 Immediate Actions cluster_2 Long-Term Strategy (Monomer/Polymer Design) cluster_3 Outcome start Precipitation Observed temp Increase Reaction Temperature start->temp Why: Increase kinetic energy to keep chains in solution solvent Increase Solvent Boiling Point (e.g., Toluene -> o-Dichlorobenzene) conc Decrease Monomer Concentration solvent->conc Why: Reduce rate of inter-chain encounters temp->solvent If temp is limited, change solvent side_chain Redesign Monomer with Bulky/Branched Side-Chains conc->side_chain If problem persists, fundamental redesign is needed copolymer Introduce Solubilizing Co-monomer conc->copolymer end_node Achieve Higher MW, Soluble Polymer side_chain->end_node copolymer->end_node

Caption: Workflow for troubleshooting polymer precipitation during synthesis.

Detailed Protocols:

  • Increase Reaction Temperature & Change Solvent:

    • Rationale: Higher temperatures provide more thermal energy to the polymer chains, keeping them mobile and solvated. If your current solvent (e.g., toluene, b.p. 111 °C) limits the temperature, switch to a higher-boiling point solvent.

    • Protocol: Replace toluene with chlorobenzene (b.p. 132 °C) or o-dichlorobenzene (oDCB, b.p. 180 °C). Ensure your catalyst and monomers are stable at these higher temperatures. The Stille coupling polymerization is often refluxed in toluene; switching to oDCB can significantly improve the solubility of the growing polymer.[6]

  • Decrease Monomer Concentration:

    • Rationale: Lowering the concentration of monomers reduces the probability of growing polymer chains encountering each other and aggregating.

    • Protocol: Halve the initial monomer concentration (e.g., from 0.1 M to 0.05 M) and observe if precipitation is delayed or prevented. This may require longer reaction times to achieve high molecular weight.

  • Purification Considerations:

    • Rationale: After polymerization, purification often involves precipitating the polymer into a non-solvent like methanol, followed by Soxhlet extraction to remove oligomers and catalyst residues.[3][7][8]

    • Protocol: Use a sequence of solvents for Soxhlet extraction, starting with non-solvents to remove small molecules (methanol, acetone, hexane) and finishing with a good solvent (chloroform, oDCB) to collect the desired polymer fraction.[8]

Part 3: FAQ on Structural Modification & Solvent Selection

This section focuses on how to proactively design solubility into your DPP polymers and how to find the right solvent for an existing polymer.

Q3: How does the choice of alkyl side-chain (length, branching) impact the solubility of my DPP polymer?

A3: Side-chain engineering is the most powerful tool for tuning DPP polymer solubility.[9] The primary function of these chains is to disrupt the intermolecular π-π stacking of the conjugated backbones.[10]

  • Mechanism: Bulky and branched alkyl chains act as steric "bumpers," physically preventing the planar backbones from getting too close. This reduces the packing efficiency and weakens the intermolecular forces, allowing solvent molecules to intercalate and dissolve the polymer.[11]

  • Linear vs. Branched Chains: Branched chains are far more effective at increasing solubility than linear chains of the same carbon number.[11][12] A common branched side-chain like 2-ethylhexyl or 2-hexyldecyl will impart significantly more solubility than a straight n-octyl or n-dodecyl chain.[12][13] However, excessive branching can sometimes hinder charge transport by disrupting packing too much.[12]

  • Siloxane-Containing Chains: Incorporating flexible siloxane groups into the side chains is a highly effective strategy. The larger Si-O-Si bond angle (~150°) compared to C-C-C (~110°) and longer Si-O bond length make these chains exceptionally good at disrupting packing and enhancing solubility, even in more environmentally friendly solvents.[8]

Caption: Impact of side-chain architecture on polymer packing and solubility.

Comparative Data on Side-Chain Effects:

Side-Chain TypeBranching PointTypical Solubility ObservationImpact on CrystallinityReference
n-Octyl (O)LinearPoor solubility at room temp; requires heating.High[12]
2-Hexyldecyl (HD)2nd CarbonGood solubility in common solvents (CHCl₃, Toluene).Moderate[12]
3-Butyloctyl (BO)3rd CarbonExcellent solubility, even in THF at room temp.Decreased[12]
Siloxane-hybridVariesEnhanced solubility, compatible with greener solvents.Moderate[4][8]
Q4: I have an existing DPP polymer with poor solubility. What is a systematic way to screen for a suitable solvent?

A4: For an existing polymer, a systematic solvent screening process based on solubility parameters is the most logical approach. The principle of "like dissolves like" is quantified by Hansen Solubility Parameters (HSPs), which break down a solvent's properties into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[14] A polymer will dissolve best in a solvent whose HSPs are closely matched to its own.

Experimental Protocol: Solvent Screening Workflow

  • Establish a Baseline: Attempt to dissolve a small, known amount of your polymer (e.g., 1 mg/mL) in common high-boiling point aromatic solvents known to work for DPPs: Chloroform, Toluene, Chlorobenzene, and o-Dichlorobenzene. Use heating (e.g., 80-120 °C) and stirring.

  • Observe and Rank: Qualitatively rank the solvents:

    • Good Solvent: Forms a clear, homogenous solution.

    • Marginal Solvent: Forms a hazy solution, swells significantly, or dissolves only at high temperature.[15]

    • Poor Solvent: No visible change, polymer remains a solid precipitate.

  • Use HSPs for Targeted Screening: Find the HSP values for the solvents from Step 2 in a database. The HSPs of your "Good" solvents define the target region for your polymer.

  • Select New Candidates: Choose new solvents with HSP values close to your target region. For example, if oDCB works well, another solvent with similar δD, δP, and δH values might also be effective.

  • Test and Refine: Test the new candidate solvents to confirm your prediction and refine your understanding of the polymer's solubility window.

Hansen Solubility Parameters (HSP) of Common Solvents (MPa⁰⁵):

SolventδD (Dispersion)δP (Polar)δH (H-bonding)
Hexane14.90.00.0
Toluene18.01.42.0
Tetrahydrofuran (THF)16.85.78.0
Chloroform17.83.15.7
Chlorobenzene19.04.32.0
o-Dichlorobenzene (oDCB)19.26.33.3
3-Methylcyclohexanone17.37.05.1

Data sourced from common HSP databases.

Part 4: Characterization & Quantification FAQs

Q5: How can I quantitatively measure the solubility of my DPP polymer?

A5: Moving beyond qualitative "soluble" or "insoluble" descriptions requires quantitative measurement. This is crucial for comparing different polymer batches, evaluating new side-chains, or developing formulations.

Methods for Quantifying Solubility:

  • Gravimetric Analysis (The Gold Standard):

    • Protocol: Prepare a saturated solution of the polymer in a given solvent at a specific temperature by adding excess polymer and stirring for an extended period (e.g., 24-48 hours) to ensure equilibrium. Filter the solution through a fine (e.g., 0.22 µm PTFE) syringe filter to remove all undissolved solid. Take a precise volume of the filtrate, evaporate the solvent completely under vacuum, and weigh the remaining polymer mass. Solubility is then reported as mg/mL or g/L.

    • Expertise: This method is direct and accurate but can be time-consuming. Ensure the solvent is fully removed, as residual solvent will artificially inflate the measured solubility.

  • UV-Vis Spectroscopy:

    • Protocol: First, create a calibration curve by preparing several dilute solutions of your polymer at known concentrations in a good solvent and measuring their absorbance at the λ_max. Then, prepare a saturated solution as described above. Dilute a known volume of the filtered, saturated solution until its absorbance falls within the linear range of your calibration curve. Use the Beer-Lambert Law (A = εbc) and the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution.

    • Trustworthiness: This method is much faster than gravimetric analysis but relies on the assumption that the polymer does not aggregate in the dilute concentration range, which can sometimes be an issue for DPP polymers.[13]

  • Advanced Techniques:

    • Dynamic Light Scattering (DLS): DLS can be used as a rapid, alternative route to measure the solubility parameter of a polymer by observing the hydrodynamic radius of polymer coils in different solvents.[16]

    • Fluorescence Probe Method: This technique uses an aggregation-induced emission (AIE) molecule. The fluorescence intensity relates to the polymer chain conformation in solution, which is linked to the solubility parameter. This method can be more accurate than traditional turbidimetric titrations.[17]

References

  • Revisiting experimental techniques and theoretical models for estimating the solubility parameter of rubbery and glassy polymer. (n.d.). Google Scholar.
  • The effect of side-chain substitution and hot processing on diketopyrrolopyrrole-based polymers for organic solar cells. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). Macromolecules - ACS Publications. [Link]

  • Enhancing the solubility of n-type diketopyrrolopyrrole-dicyanovinyl molecules with hybrid siloxane group for solution-processable organic field-effect transistor. (2019). AIP Publishing. [Link]

  • Alkyl Side Chain Impact on the Charge Transport and Photovoltaic Properties of Benzodithiophene and Diketopyrrolopyrrole-Based Copolymers. (2011). The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Enhancing the solubility of n-type diketopyrrolopyrrole-dicyanovinyl molecules with hybrid siloxane group for solution-processable organic field-effect transistor. (n.d.). ResearchGate. [Link]

  • DPP-based polymers with linear/branch side chain for organic field-effect transistors. (n.d.). Google Scholar. [Link]

  • Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. (2024). RSC Publishing. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020). Frontiers. [Link]

  • How to improved solubility of conductive polymers?. (2018). ResearchGate. [Link]

  • A New Determination Method of the Solubility Parameter of Polymer Based on AIE. (2016). MDPI. [Link]

  • Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. (2025). Chemistry of Materials - ACS Publications. [Link]

  • A selection rule of solvent for highly aligned diketopyrrolopyrrole-based conjugated polymer film for high performance organic field-effect transistors. (n.d.). ResearchGate. [Link]

  • Synthesis of High-Crystallinity DPP Polymers with Balanced Electron and Hole Mobility. (2017). Chemistry of Materials - ACS Publications. [Link]

  • Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. (n.d.). PubMed Central (PMC). [Link]

  • Accessing New DPP-Based Copolymers by Direct Heteroarylation Polymerization. (2025). ResearchGate. [Link]

  • Toward Eco-Friendly Solvent-Processable DPP-Based Conjugated Polymers with Siloxane Branched Side Chains: Synthesis, Properties, and Ambipolar Field-Effect Transistor Characteristics. (2025). ACS Publications. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (n.d.). Frontiers. [Link]

Sources

Optimization

Technical Support Center: Optimizing Charge Carrier Mobility in DPP-based OFETs

Prepared by: Senior Application Scientist, Organic Electronics Division Welcome to the technical support center for Diketopyrrolopyrrole (DPP)-based Organic Field-Effect Transistors (OFETs). This guide is designed for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic Electronics Division

Welcome to the technical support center for Diketopyrrolopyrrole (DPP)-based Organic Field-Effect Transistors (OFETs). This guide is designed for researchers and scientists working to maximize the performance of their devices. Here, we move beyond simple protocols to explain the fundamental principles governing charge carrier mobility, offering a structured approach to troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions researchers encounter when working with DPP-based semiconducting polymers.

Q1: What are DPP-based polymers and why are they favored for high-performance OFETs? Diketopyrrolopyrrole (DPP) is an electron-deficient aromatic lactam. When incorporated into a polymer backbone, typically in a donor-acceptor (D-A) architecture, it imparts several highly desirable properties.[1] These polymers are favored due to their strong intermolecular π-π stacking, high degree of backbone planarity, and excellent solution processability, which collectively facilitate efficient charge transport.[1][2][3] Many DPP-based polymers exhibit ambipolar behavior, meaning they can transport both holes (p-type) and electrons (n-type), making them versatile for complex circuits.[1][4]

Q2: What are the primary metrics for evaluating OFET performance? The performance of an OFET is primarily assessed by three key parameters:

  • Charge Carrier Mobility (μ): This is the most critical metric, representing how quickly charge carriers (holes or electrons) move through the semiconductor under an applied electric field. It is measured in cm²/Vs.[1][4][5]

  • Current On/Off Ratio (Ion/Ioff): This is the ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high ratio (typically >10⁵) is essential for digital logic applications to minimize standby power consumption.[1][5]

  • Threshold Voltage (Vth): This is the minimum gate voltage required to form a conductive channel and turn the transistor "on". A low Vth is desirable for low-power operation.[1][4][5]

Q3: What are the most critical factors influencing charge carrier mobility in DPP-based OFETs? Charge transport in polymer films is a complex process governed by factors at multiple length scales. The most critical are:

  • Molecular Design: The chemical structure, including the choice of donor co-monomer, the planarity of the backbone, and the type of solubilizing alkyl side chains, dictates the intrinsic electronic properties and packing behavior.[2][3][6]

  • Molecular Weight (Mw): Higher molecular weight polymers generally exhibit higher mobility. This is because longer chains can effectively "tie" together different crystalline domains, reducing the number of performance-limiting grain boundaries that carriers must cross.[3][7][8][9]

  • Thin-Film Morphology and Crystallinity: The ordering of polymer chains in the solid state is paramount. Highly crystalline films with a well-ordered, edge-on packing orientation (where π-stacking occurs in the direction of current flow) typically yield the highest mobilities.[6][10]

  • Processing Conditions: The choice of solvent, solution concentration, deposition technique (e.g., spin-coating, blade-coating), and post-deposition treatments like thermal annealing profoundly impact the final film morphology and, consequently, the mobility.[11][12][13]

Q4: Why is thermal annealing a standard and critical step in device fabrication? Thermal annealing is a post-deposition heat treatment that serves several crucial functions. Firstly, it helps to remove residual solvent from the film, which can act as charge traps.[11] Secondly, and more importantly, providing thermal energy allows the polymer chains to rearrange into a more thermodynamically favorable, ordered state. This process can increase the size of crystalline domains, improve π-π stacking, and enhance the overall structural order, all of which lead to a significant improvement in charge carrier mobility.[6][11][14] However, the annealing temperature must be carefully optimized, as excessive heat can lead to film dewetting or morphological degradation.[11]

Q5: What is the role of the dielectric interface? Charge transport in an OFET occurs within the first few nanometers of the semiconductor film at the interface with the gate dielectric.[10] The properties of this interface are therefore critical. A rough or chemically incompatible dielectric surface can disrupt the ordering of the polymer chains and introduce a high density of charge traps, severely limiting mobility.[15] This is why surface treatments of the dielectric (e.g., with self-assembled monolayers like OTS or HMDS) are often necessary to create a smooth, low-energy surface that promotes favorable polymer crystallization.[15][16]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the fabrication and testing of DPP-based OFETs.

Problem 1: Low Charge Carrier Mobility (μ < 0.1 cm²/Vs)

This is the most frequent challenge. A low mobility value indicates that charge transport is being impeded somewhere in the device. The causes can be traced back to the material itself, the film processing, or the device architecture.

Potential Causes & Diagnostic Workflow

The following diagram outlines a logical workflow for troubleshooting low mobility. Start with the most fundamental checks (Material Quality) and proceed to more complex process and device-level diagnostics.

Troubleshooting_Low_Mobility cluster_0 1. Material Verification cluster_1 2. Solution & Film Processing cluster_2 3. Film & Interface Analysis cluster_3 4. Device & Electrical Issues Mat_Purity Polymer Purity? (Check GPC, NMR) Mat_MW Sufficient MW? (>25 kDa generally better) Mat_Purity->Mat_MW If pure... Sol_Solvent Correct Solvent? (e.g., CB, DCB, Xylene) Mat_MW->Sol_Solvent If MW is adequate... Sol_Conc Optimal Concentration? (Check viscosity, literature) Sol_Depo Deposition Method? (Spin/Blade speed, Temp) Sol_Anneal Annealing Optimized? (Temp & Time) Film_Morph Film Morphology? (AFM for topography) Sol_Anneal->Film_Morph After processing... Film_Crystal Crystallinity/Packing? (XRD/GIWAXS) Film_Interface Dielectric Surface? (Contact Angle, AFM) Dev_Contact High Contact Resistance? (Check output curve linearity) Film_Interface->Dev_Contact If film is good... Dev_Leakage Gate Leakage? (Check Ig vs Vg) Dev_Contact->Dev_Leakage start START: Low Mobility Observed start->Mat_Purity

Caption: Troubleshooting workflow for low charge carrier mobility.

Recommended Solutions

  • Material-Related:

    • Purity: Ensure the polymer is free from catalyst residues or oligomeric impurities. Reprecipitation or soxhlet extraction may be necessary.

    • Molecular Weight: For many DPP polymers, higher molecular weights (>50 kDa) are correlated with higher mobilities.[3][9] If synthesizing the material, consider adjusting polymerization conditions to increase Mw.[7]

  • Processing-Related:

    • Solvent Selection: Use high-boiling-point solvents like chlorobenzene (CB), dichlorobenzene (DCB), or xylene. These evaporate more slowly, allowing more time for polymer chains to self-organize during deposition, leading to higher crystallinity.[17]

    • Solution Concentration: The concentration affects polymer aggregation in solution and the resulting film thickness and morphology. This parameter often requires careful optimization.[13]

    • Annealing Optimization: Systematically vary the annealing temperature (e.g., from 100°C to 250°C) and time. Characterize the mobility at each point to find the optimal window. The ideal temperature is often just below the material's melting or decomposition temperature.[11][14] An inert atmosphere (e.g., a nitrogen-filled glovebox) is crucial during annealing to prevent degradation.

  • Interface and Device-Related:

    • Surface Treatment: For SiO₂ dielectrics, treatment with octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) is highly recommended. This passivates surface trap states (silanol groups) and creates a hydrophobic, low-energy surface that promotes the desirable edge-on packing of the DPP polymer.[15][16]

    • Contact Resistance: Non-linear, "S-shaped" output curves at low VDS indicate a high contact resistance, which can artificially lower the calculated mobility.[10][18] This can be caused by a mismatch between the electrode work function and the polymer's frontier orbitals. Using a different contact metal (e.g., Au, Ag) or treating the contacts with a self-assembled monolayer can mitigate this issue.[18]

Problem 2: High OFF-Current and Low On/Off Ratio (<10⁴)

A high OFF-current means the device cannot be effectively switched off, which is detrimental for most applications.

Potential Causes & Recommended Solutions

  • Gate Leakage: The most common cause. Check the gate current (IG) in your transfer characteristic. If it is comparable to the drain current in the off-state (IOFF), your dielectric layer is leaky.

    • Solution: Fabricate a metal-insulator-metal (MIM) capacitor to test the dielectric integrity independently. If it's leaky, improve the deposition process or use a thicker/different dielectric material. High-k dielectrics can sometimes help operate at lower voltages, reducing leakage.[19]

  • Semiconductor Impurities/Doping: Unintentional doping of the semiconductor by atmospheric species (like oxygen or water) can increase the background carrier concentration, leading to a high OFF-current.

    • Solution: Perform all fabrication and measurement steps in a controlled inert environment (glovebox). Ensure solvents are anhydrous.

  • Bulk Conduction: If the semiconductor film is too thick, conduction may occur through the bulk of the film, which is not effectively modulated by the gate field.

    • Solution: Optimize the solution concentration or spin-coating speed to achieve a thinner active layer (typically 30-60 nm).

Problem 3: Poor Device-to-Device Reproducibility

Significant variation in performance across a single substrate is a common sign of uncontrolled processes.

Potential Causes & Recommended Solutions

  • Inhomogeneous Film Morphology: This is the leading cause. Uncontrolled or rapid solvent evaporation can lead to different crystalline structures or dewetting across the substrate.[10][20]

    • Solution: Use slower solvent evaporation rates (e.g., by partially covering the device during spin-coating or using high-boiling point solvents). Techniques like blade-coating or solution shearing often provide more uniform, large-area films compared to spin-coating.[21][22]

  • Inconsistent Substrate Cleaning/Treatment: A non-uniform surface treatment will lead to non-uniform polymer growth.

    • Solution: Standardize your substrate cleaning and surface treatment protocols rigorously. Ensure complete and uniform coverage of any self-assembled monolayer.

  • Environmental Contamination: Dust particles or other contaminants can act as nucleation sites or create defects in the film.

    • Solution: Work in a cleanroom environment or a clean glovebox setup. Filter polymer solutions before deposition.

Section 3: Key Experimental Protocols

Following standardized, well-understood protocols is essential for achieving high mobility and reproducible results.

Protocol 1: Substrate Cleaning and OTS Surface Treatment

This protocol is for SiO₂/Si substrates and is critical for creating a high-quality dielectric interface.

  • Initial Cleaning: Sequentially sonicate the substrates in a cleaning solution (e.g., Decon 90 or Alconox), deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Place the substrates in a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and to create a uniformly hydroxylated surface.

  • OTS Solution Preparation: In a nitrogen-filled glovebox, prepare a dilute solution (e.g., 10 mM) of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexadecane.

  • SAM Deposition: Immerse the freshly cleaned substrates in the OTS solution for 30-45 minutes. The trichlorosilane headgroup will react with the hydroxyl groups on the SiO₂ surface.

  • Rinsing: Remove the substrates and rinse them thoroughly by sonicating in fresh toluene followed by isopropanol to remove any physisorbed OTS molecules.

  • Final Drying & Annealing: Dry the substrates with nitrogen gas and then anneal them on a hotplate at 120°C for 20 minutes to complete the cross-linking of the monolayer. The surface should now be highly hydrophobic.

Protocol 2: Spin-Coating and Thermal Annealing Workflow

This protocol describes the deposition and treatment of the DPP-polymer active layer.

Fabrication_Workflow cluster_prep Preparation cluster_depo Deposition (in Glovebox) cluster_anneal Post-Treatment (in Glovebox) cluster_final Final Steps Prep_Sol Prepare Polymer Solution (e.g., 5-10 mg/mL in CB) Heat at 80°C to dissolve Prep_Filter Filter Solution (0.45 µm PTFE filter) Prep_Sol->Prep_Filter Depo_Spin Spin-Coat Film (e.g., 2000 rpm, 60s) Prep_Filter->Depo_Spin Anneal_Hotplate Thermal Anneal (e.g., 150-200°C, 30 min) Depo_Spin->Anneal_Hotplate Final_Elec Deposit Electrodes (Thermal Evaporation) Anneal_Hotplate->Final_Elec Final_Test Electrical Characterization Final_Elec->Final_Test

Caption: A typical OFET fabrication and characterization workflow.

Protocol 3: Mobility Extraction from Transfer Characteristics

Charge carrier mobility is typically extracted from the transfer curve (ID vs. VG) in the saturation regime (where VD > VG - Vth).

  • Measure Transfer Curve: Set a constant, high drain-source voltage (VDS), for example, -60V for p-type operation. Sweep the gate voltage (VGS) from positive to negative (e.g., +20V to -60V).

  • Plot Data: Plot the square root of the absolute drain current ( |ID|1/2 ) versus VGS.

  • Identify Linear Region: Identify the linear portion of this plot at high gate voltages.

  • Fit and Extract Slope: Perform a linear fit to this region. The slope of this line is a key parameter.

  • Calculate Mobility (μ): Use the standard MOSFET equation for the saturation regime: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²

    The mobility can be calculated from the slope of the |ID|1/2 vs. VGS plot:

    μ = 2 * L / (W * Ci) * (Slope)²

    Where:

    • L is the channel length.

    • W is the channel width.

    • Ci is the capacitance per unit area of the gate dielectric.

    • Slope is the slope extracted from the linear fit in step 4.[23][24]

Section 4: Data Reference Tables

The following table summarizes representative mobility values for a common DPP-based polymer, highlighting the impact of molecular weight and processing conditions.

PolymerMw (kDa)Deposition MethodSolventAnnealing Temp. (°C)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Reference
P(DPP2OD-T)-Spin-CoatingChloroform150-200~0.1 - 0.2~0.1 - 0.2[17]
P(DPP2OD-T)-Spin-Coating1-MN150-200~3 - 5~0.6[17]
DPP-DTT501Spin-Coating--~10-
DPP-DTT47Spin-Coating--~5.5-[25]
PDQTHighSpin-Coating-1000.97-[6]
PDQTLowSpin-Coating-1000.39-[6]

Section 5: References

  • Zhang, Z., et al. (2023). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. MDPI. [Link]

  • Niazi, M. R., et al. (2017). Synthesis of High-Crystallinity DPP Polymers with Balanced Electron and Hole Mobility. Chemistry of Materials. [Link]

  • Zhang, Z., et al. (2022). DPP-based polymers with linear/branch side chain for organic field-effect transistors. Polymer Bulletin. [Link]

  • Iqbal, T., et al. (2019). Effect of post-deposition annealing temperature on the charge carrier mobility and morphology of DPPDTT based Organic Field Effect Transistors. ResearchGate. [Link]

  • Lin, C.-H., et al. (2023). Impact of Molecular Weight on Microstructure and Carrier Mobility in Poly(dithienofluorene-alt-dithienodiketopyrrolopyrrole). ACS Applied Polymer Materials. [Link]

  • Zhang, Z., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry. [Link]

  • Lin, Y.-C., et al. (2023). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. MDPI. [Link]

  • Zhang, Z., et al. (2021). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry. [Link]

  • Caldera Cruz, A., et al. (2024). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. ACS Omega. [Link]

  • Thapa, S. (2025). Solution Processed Organic Thin Film Transistors and Their Optimization by Post-Deposition Thermal Treatment. Aaltodoc. [Link]

  • Caldera Cruz, A., et al. (2024). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. ACS Omega. [Link]

  • Kim, M., et al. (2023). Facile Direct Printing of DPP-Based Polymers for Organic Field-Effect Transistors and Logic Gates. ACS Applied Electronic Materials. [Link]

  • Sonar, P., et al. (2015). Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. arXiv.org. [Link]

  • Bronstein, H., et al. (2014). A high mobility DPP-based polymer obtained via direct (hetero)arylation polymerization. Chemical Communications. [Link]

  • Vempati, S., et al. (2019). Output and transfer characteristics of p-type DPP-T-TT OFETs with... ResearchGate. [Link]

  • Park, S., et al. (2020). Room-temperature, printed, low-voltage, flexible organic field-effect transistors using soluble polyimide gate dielectrics. AIP Publishing. [Link]

  • Wang, S., et al. (2021). Toward Efficient Charge Transport of Polymer-Based Organic Field-Effect Transistors: Molecular Design, Processing, and Functional Utilization. Accounts of Materials Research. [Link]

  • McCulloch, I., et al. (2013). Advances in Charge Carrier Mobilities of Semiconducting Polymers Used in Organic Transistors. Chemistry of Materials. [Link]

  • Chan, P. K. L., et al. (2024). Organic field-effect transistor-based sensors: recent progress, challenges and future outlook. Journal of Materials Chemistry C. [Link]

  • Ren, S., et al. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. MDPI. [Link]

  • Zhang, Z., et al. (2023). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. MDPI. [Link]

  • Giovannitti, A., et al. (2021). Influence of Molecular Weight on the Organic Electrochemical Transistor Performance of Ladder-Type Conjugated Polymers. Advanced Materials. [Link]

  • Singh, R., et al. (2021). Charge Carrier Mobility Improvement in Diketopyrrolopyrrole Block-Copolymers by Shear Coating. MDPI. [Link]

  • Zhuang, W., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Macromolecules. [Link]

  • Chen, H., et al. (2022). Directional Carrier Polarity Tunability in Ambipolar Organic Transistors Based on Diketopyrrolopyrrole and Bithiophene Imide Dual-Acceptor Semiconducting Polymers. Chemistry of Materials. [Link]

  • Caldera Cruz, A., et al. (2025). OFET Performance of DPP-Based Molecules. Scribd. [Link]

  • Liu, F., et al. (2021). The transfer curves of the OFETs based on PDPPy-BDD fabricated with the... ResearchGate. [Link]

  • Zhuang, W., et al. (2021). Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. Diva-Portal.org. [Link]

  • Kim, D., et al. (2022). Photostability of Organic Field-Effect Transistors. ACS Applied Nano Materials. [Link]

  • Singh, K., & Kumar, M. J. (2018). Design and Analysis of Low Voltage High Mobility OFETs by Using High-K Dielectrics or by Varying Thickness of Dielectric. Journal of Electrical Systems. [Link]

  • Pesala, B. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]

  • Pakhnyuk, V., et al. (2021). Influence of solution concentration on the charge carrier mobility of DPP-based donor-acceptor polymers. American Chemical Society. [Link]

  • Zhang, Z., et al. (2021). Chemical structures of DPP-based materials for OFET and their charge transfer mobility. ResearchGate. [Link]

  • Singh, T., et al. (2024). Implication of Surface Passivation on the In-Plane Charge Transport in the Oriented Thin Films of P3HT. MDPI. [Link]

  • Melzer, C., et al. (2005). Impact of Structure and Morphology on Charge Transport in Semiconducting Oligomeric Thin-Film Devices. ChemPhysChem. [Link]

  • Ren, S., et al. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Semantic Scholar. [Link]

  • Cicoira, F., et al. (2008). Correlation between Dielectric/Organic Interface Properties and Key Electrical Parameters in PPV-based OFETs. The Journal of Physical Chemistry B. [Link]

  • Linder, M., et al. (2021). Electron Mobility of Diketopyrrolopyrrole Copolymers Is Robust against Homocoupling Defects. Chemistry of Materials. [Link]

  • Lee, J., et al. (2017). High Performance Solution Processed Organic Field Effect Transistors with Novel Diketopyrrolopyrrole-Containing Small Molecules. Scientific Reports. [Link]

  • Bittle, E. G., et al. (2016). Mobility overestimation due to gated contacts in organic field-effect transistors. Nature Communications. [Link]

  • Abdelsamie, M., et al. (2018). Charge transport in organic semiconductors: influence of processing and doping. EMRS. [Link]

  • Zhang, Z., et al. (2023). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry. [Link]

Sources

Troubleshooting

preventing oxidation during 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione polymerization

Technical Support Center: Preventing Oxidation in 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Polymerization Welcome to the Technical Support Center for Conjugated Polymer Synthesis. This guide is specifically engin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidation in 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Polymerization

Welcome to the Technical Support Center for Conjugated Polymer Synthesis. This guide is specifically engineered for researchers and drug development professionals working with 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) derivatives. DPP-based donor-acceptor (D-A) copolymers are highly valued for their exceptional charge carrier mobilities and narrow bandgaps[1]. However, the electron-deficient nature of the DPP core, combined with electron-rich donor co-monomers (e.g., thiophene, dithienosilole) and sensitive palladium catalysts, makes the polymerization process highly susceptible to oxidative degradation and stoichiometric imbalance[2].

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure strictly anaerobic conditions during your polycondensation workflows.

Section 1: Mechanistic FAQs (Understanding the Causality of Oxidation)

Q: Why is trace oxygen so detrimental to DPP polymerization, even when using stable monomers? A: The primary vulnerability lies not just in the monomers, but in the catalytic cycle of the cross-coupling reaction (typically Stille or Suzuki). In a standard Stille polycondensation, the active catalytic species is Pd(0). If trace oxygen is present, Pd(0) is prematurely oxidized to an inactive Pd(II) species[2].

Mechanistically, this oxidized Pd(II) triggers a double transmetalation step with the electron-rich donor monomer (e.g., bis(trimethylstannyl)bithiophene). Subsequent reductive elimination yields a homocoupled donor-donor defect rather than the desired alternating D-A backbone[2]. This consumes the stannyl monomer, destroying the strict 1:1 stoichiometric ratio required for high molecular weight step-growth polymerization, ultimately terminating chain growth.

G Pd0 Pd(0) Active Catalyst OxidizedPd Pd(II) Inactive Species (Oxidized by O2) Pd0->OxidizedPd Trace O2 OxAdd Oxidative Addition (DPP-Br2) Pd0->OxAdd + Monomer A DoubleTrans Double Transmetalation (Defect Pathway) OxidizedPd->DoubleTrans + 2 Monomer B TransMet Transmetalation (Donor-SnMe3) OxAdd->TransMet + Monomer B RedElim Reductive Elimination (Polymer Growth) TransMet->RedElim HomoCoupling Homocoupling Defect (Donor-Donor) DoubleTrans->HomoCoupling HomoCoupling->Pd0 Pd(0) Regeneration RedElim->Pd0 Polymer Release

Figure 1: Pd-catalyzed coupling cycle showing O2-induced homocoupling defect pathways.

Q: How do different donor co-monomers impact the oxidation risk? A: The oxidation potential of the resulting polymer is directly proportional to the electron-donating ability of the co-monomer[1]. For instance, when DPP is copolymerized with highly electron-rich units like dithienosilole (DTS), the resulting polymer exhibits a much lower onset oxidation potential (e.g., ~0.34 V) compared to fluorene or benzodithiophene (BDT) derivatives[1]. Therefore, DTS-DPP polymerizations require even more rigorous exclusion of oxygen to prevent oxidative doping or degradation of the growing polymer chain.

Section 2: Troubleshooting Guide (Identifying Oxidation Artifacts)

When a DPP polymerization fails, visual and analytical cues can help determine if oxygen was the culprit.

Table 1: Diagnostic Matrix for Oxidation Artifacts in DPP Polymerization

ObservationAnalytical MethodMechanistic CauseCorrective Action
Low Molecular Weight (Mn < 20 kDa) GPC (High-Temp, 150 °C)Stoichiometric imbalance caused by O2-induced stannyl homocoupling[2].Switch from argon sparging to rigorous Freeze-Pump-Thaw (FPT) degassing.
Blue-shifted Absorption Onset UV-Vis SpectroscopyDisruption of the D-A alternation; homocoupling reduces effective conjugation length.Ensure catalyst is handled strictly in a glovebox; check for solvent peroxides.
Black Precipitate on Glassware Visual Inspection"Palladium Black" formation. Pd(0) aggregates and precipitates when the catalytic cycle is disrupted by O2.Verify Schlenk line vacuum integrity (< 0.1 mbar) and replace old catalyst batches.
Insoluble Gel Formation Solubility Check (Chlorobenzene)Oxidative cross-linking at the alpha-positions of thiophene flanking groups.Protect reaction from ambient light; ensure complete degassing of basic aqueous solutions.

Section 3: Self-Validating Experimental Protocol

To achieve high molecular weight ambipolar DPP polymers (e.g., Mn > 70 kDa)[3], the following protocol integrates self-validating checkpoints. This methodology is adapted from optimized Stille polycondensation standards for DPP-benzothiadiazole and DPP-thiophene derivatives[3][4].

Step-by-Step Methodology: Anaerobic Stille Polycondensation of DPP

1. Reagent Preparation & Assembly (Glovebox)

  • Action: Inside an argon-filled glovebox, weigh 1.000 eq. of the dibromo-DPP monomer and 1.000 eq. of the bis(trimethylstannyl) donor monomer. Add 1.5 mol% Pd2(dba)3 and 6.0 mol% P(o-tol)3[2][3]. Transfer to a heavy-walled Schlenk tube equipped with a PTFE valve.

  • Causality: Weighing outside a glovebox exposes the highly sensitive Pd2(dba)3 to atmospheric moisture and oxygen, leading to pre-oxidation.

  • Validation Check: The Pd2(dba)3 should be a deep purple/black crystalline powder. If it appears dull gray or brown, it has degraded and must be discarded.

2. Solvent Addition & Degassing (Schlenk Line)

  • Action: Attach the sealed Schlenk tube to a dual-manifold Schlenk line. Add anhydrous chlorobenzene or a toluene/DMF (9:1) mixture via an airtight syringe[2].

  • Action: Perform three consecutive Freeze-Pump-Thaw (FPT) cycles[3][4].

  • Causality: FPT removes dissolved oxygen from the solvent matrix. Sparging alone leaves ppm levels of O2, which is sufficient to cause stoichiometric-ruining homocoupling[2].

FPT Start Seal Schlenk Tube Freeze Freeze in Liquid N2 (5-10 min) Start->Freeze Pump High Vacuum Pump (10-15 min) Freeze->Pump Thaw Thaw in Warm Water (Release O2) Pump->Thaw CycleCheck Repeat 3x? Thaw->CycleCheck CycleCheck->Freeze No (Cycles < 3) Backfill Backfill with Argon CycleCheck->Backfill Yes (Cycles = 3)

Figure 2: Standard freeze-pump-thaw degassing workflow for anaerobic polymerization.

3. Polymerization & End-Capping

  • Action: Backfill the tube with argon, seal tightly, and heat the reaction mixture to 115–120 °C for 10 to 36 hours[3][4].

  • Validation Check: Within the first 2 hours, the solution should transition to a highly viscous, deeply colored state (typically dark green, blue, or purple depending on the bandgap)[1]. The absence of a silver mirror on the glass confirms the catalyst remains active and unoxidized.

  • Action: End-cap the polymer by adding an excess of 2-(tributylstannyl)thiophene, reacting for 2 hours, followed by an excess of 2-bromothiophene for another 2 hours.

4. Purification

  • Action: Cool to room temperature and precipitate into methanol containing 5% HCl[3]. Purify via successive Soxhlet extractions (methanol, acetone, hexane, and finally chloroform)[4].

Section 4: Advanced Technical FAQs

Q: Can I use Suzuki coupling instead of Stille to avoid toxic tin byproducts, and does it change the oxidation risk? A: Yes, Suzuki polycondensation is a viable alternative for DPP polymers[5]. However, Suzuki coupling requires an aqueous base (e.g., K2CO3 aq) or phase transfer catalysts (e.g., Aliquat 336)[5]. Water has a high solubility for oxygen. Therefore, the aqueous base must be rigorously degassed (sparged with argon for at least 60 minutes or subjected to FPT) prior to addition. Failure to degas the aqueous phase will immediately oxidize the Pd catalyst upon injection.

Q: My DPP monomer has branched alkyl chains (e.g., 2-decyltetradecyl). Does steric hindrance protect against oxidation? A: Steric bulk primarily improves the solubility of the resulting high-molecular-weight polymer, which is critical for preventing premature precipitation during chain growth[2]. While bulky side chains can kinetically slow down intermolecular oxidative cross-linking, they do not protect the catalytic center from O2-induced deactivation. Rigorous anaerobic technique remains mandatory.

Q: Is it necessary to protect the reaction from light? A: Yes. DPP derivatives and their resulting polymers are highly photoactive. When exposed to ambient light in the presence of even trace oxygen, they can generate singlet oxygen, which rapidly attacks the electron-rich thiophene flanking groups. Always wrap your Schlenk tubes in aluminum foil during the extended heating phase.

References

  • Title: Copolymers of Bis-Diketopyrrolopyrrole and Benzothiadiazole Derivatives for High-Performance Ambipolar Field-Effect Transistors on Flexible Substrates Source: ACS Applied Materials & Interfaces URL
  • Source: Polymer Chemistry (RSC)
  • Title: On the homocoupling of trialkylstannyl monomers in the synthesis of diketopyrrolopyrrole polymers and its effect on the performance of polymer-fullerene photovoltaic cells Source: PMC - NIH URL
  • Title: A nonchlorinated solvent-processed polymer semiconductor for high-performance ambipolar transistors Source: Oxford Academic URL
  • Title: Bandgap and Molecular Level Control of the Low-Bandgap Polymers Based on 3,6-Dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione toward Highly Efficient Polymer Solar Cells Source: Macromolecules - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

validating electron mobility of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione copolymers

Validating Electron Mobility of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Copolymers: A Comparative Guide In the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), achieving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating Electron Mobility of 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Copolymers: A Comparative Guide

In the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), achieving high and balanced ambipolar charge transport remains a critical hurdle. While p-type (hole-transporting) polymers have historically dominated the field, the emergence of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) copolymers has revolutionized n-type (electron-transporting) materials 1. The highly electron-deficient bicyclic lactam core of DPP promotes strong intermolecular donor-acceptor interactions, leading to exceptional coplanarity and tight π−π stacking 2.

This guide objectively compares the electron mobility ( μe​ ) of advanced DPP copolymers against industry-standard alternatives, providing researchers with mechanistic insights and self-validating experimental protocols for rigorous OFET characterization.

Mechanistic Insights: The Causality of High Electron Mobility

The superior electron mobility of DPP copolymers is not accidental; it is the direct result of rational structural engineering that targets the thermodynamics of polymer aggregation 3.

  • Backbone Planarity and Ring Fusion: Fusing the DPP core with flanking units (e.g., thiophene or selenophene) extends conjugation and locks the backbone into a highly planar conformation. This reduces the reorganization energy required for charge transfer and facilitates efficient interchain electron hopping 4.

  • Side-Chain Engineering: Traditional branched alkyl chains provide necessary solubility but create steric hindrance that disrupts molecular packing. Replacing these with linear alkyl chains or hydrophilic triethylene glycol (TEG) chains significantly enhances the "edge-on" packing orientation and volumetric charging, drastically reducing electron injection barriers 5.

  • Fluorination: Introducing fluorine atoms into the comonomer (e.g., PDPPTh2F4) lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the polymer more robust against oxidative degradation in ambient conditions and stabilizing the transport of radical anions 2.

Mechanism DPP DPP Copolymer Core (Electron Deficient) SideChains Side-Chain Engineering (e.g., TEG Chains) DPP->SideChains Backbone Backbone Modification (e.g., Ring Fusion) DPP->Backbone Packing Enhanced π-π Stacking & Reduced Steric Hindrance SideChains->Packing Modulates edge-on packing Crystallinity High Intermolecular Crystallinity Backbone->Crystallinity Increases planarity Mobility High Electron Mobility (μe > 1 cm²/Vs) Packing->Mobility Crystallinity->Mobility

Caption: Logical flow of structure-property relationships governing DPP copolymer electron mobility.

Comparative Performance Analysis

To contextualize the performance of DPP copolymers, we compare them against P(NDI2OD-T2), commercially known as N2200. N2200 is the benchmark n-type naphthalenediimide (NDI) copolymer and typically exhibits an electron mobility of ~0.05 to 0.20 cm²/Vs under standard conditions 6. Optimized DPP copolymers consistently surpass this threshold.

Table 1: Comparative Electron Mobility of Conjugated Copolymers in OFETs

PolymerCore StructureSide-Chain ModificationMax Electron Mobility ( μe​ )Reference
N2200 (Reference) NDI-BithiopheneBranched Alkyl~0.05 cm²/Vs6
PDPP-TBT DPP-ThiopheneBranched Alkyl0.40 cm²/Vs1
PDPPTh2F4 DPP-Thiophene (Fluorinated)Branched Alkyl0.60 cm²/Vs7
PDPPSe-12 DPP-SelenopheneLinear Alkyl0.79 cm²/Vs8
DPP-DPP DPP-DPPTriethylene Glycol (TEG)3.00 cm²/Vs1

Data Synthesis: The data clearly illustrates that while backbone modifications (like selenophene substitution or fluorination) incrementally improve mobility from 0.40 to 0.79 cm²/Vs [[7]](), the most dramatic enhancement occurs through side-chain engineering. The DPP-DPP copolymer functionalized with TEG chains achieves an exceptional μe​ of 3.00 cm²/Vs in top-gate architectures 1. The TEG chains interact with the polymer backbone to increase electron density and optimize the charge transport interface with the dielectric layer, enabling volumetric charging 5.

Experimental Protocol: Validating Electron Mobility via OFETs

To ensure trustworthiness and reproducibility, electron mobility must be validated using a rigorous, self-validating OFET fabrication and characterization workflow. The following protocol utilizes a top-gate/bottom-contact (TG-BC) architecture, optimized for n-type transport.

Protocol Substrate 1. Substrate Prep (OTS/CYTOP) Coating 2. Film Deposition (Spin/Shear) Substrate->Coating Annealing 3. Thermal Annealing (150-200°C) Coating->Annealing Electrodes 4. Electrode Evaporation (Au/Al) Annealing->Electrodes Testing 5. Characterization (Transfer/Output) Electrodes->Testing

Caption: Step-by-step OFET fabrication and validation workflow for DPP copolymers.

Step-by-Step Methodology:

1. Substrate Preparation & Dielectric Treatment

  • Action: Clean glass/silicon substrates via sequential sonication in acetone and isopropanol. Treat the SiO2 dielectric surface with octadecyltrichlorosilane (OTS) or utilize a fluoropolymer dielectric like CYTOP.

  • Causality: Bare SiO2 contains hydroxyl (silanol) groups that act as deep electron traps. OTS or CYTOP passivation is mandatory to eliminate these traps, smooth the interface, and enable n-channel behavior 1.

2. Polymer Solution Preparation

  • Action: Dissolve the DPP copolymer in a high-boiling-point solvent (e.g., chlorobenzene or o-dichlorobenzene) at a concentration of 5-10 mg/mL. Stir at 80°C overnight.

  • Causality: High-boiling-point solvents ensure a slow evaporation rate during deposition, allowing polymer chains sufficient time to self-assemble into highly ordered aggregates 6.

3. Film Deposition (Spin or Shear Coating)

  • Action: Spin-coat the solution at 1000-2000 rpm for 60 seconds. Alternatively, use shear coating at controlled speeds (e.g., 7 mm/s).

  • Causality: While spin coating is standard, shear coating can pre-align the polymer backbones parallel to the charge transport direction, further enhancing interchain mobility 9.

4. Thermal Annealing

  • Action: Anneal the deposited films in a nitrogen-filled glovebox at 150°C to 200°C for 30 minutes.

  • Causality: Thermal annealing drives out residual solvent and provides the activation energy needed for the polymer chains to reorganize from a kinetically trapped state into highly crystalline, edge-on or face-on oriented domains, which are critical for continuous interchain charge hopping [[8]]().

5. Electrode Deposition & Electrical Characterization (Self-Validating Check)

  • Action: Thermally evaporate source and drain electrodes (e.g., Gold or Aluminum) through a shadow mask. Measure transfer and output characteristics under vacuum or N2 using a semiconductor parameter analyzer.

  • Validation Check: Calculate μe​ in the saturation regime using the equation IDS​=2LW​μe​Ci​(VG​−VTH​)2 . To ensure the protocol is self-validating, the transfer curve must show minimal hysteresis between forward and backward sweeps. Significant hysteresis indicates ion migration or residual trapping, which artificially inflates and invalidates the mobility calculation 4.

Conclusion

DPP copolymers represent a paradigm shift in n-type organic semiconductors. By strategically combining electron-deficient bicyclic cores with tailored side chains and highly planar backbones, researchers can achieve electron mobilities that far exceed traditional NDI-based polymers like N2200. Adhering to rigorous dielectric passivation and thermal annealing protocols ensures that these intrinsic molecular properties translate reliably into macroscopic, trap-free device performance.

References

  • Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors | MDPI | 1

  • The Role of the Side Chain on the Performance of N-type Conjugated Polymers in Aqueous Electrolytes | ACS Materials | 5

  • Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion | NIH / PMC | 4

  • Synthesis and Characterization of Diketopyrrolopyrrole-based Copolymers for Organic Electronic Applications | Qucosa | 2

  • Defect Analysis of High Electron Mobility Diketopyrrolopyrrole Copolymers Made by Direct Arylation Polycondensation | ACS Macromolecules | 7

  • Optoelectronic properties of diketopyrrolopyrrole homopolymers compared to donor–acceptor copolymers | AIP Publishing | 3

  • Controllable Transformation between the Kinetically and Thermodynamically Stable Aggregates in a Solution of Conjugated Polymers | ACS Macromolecules |6

  • Charge Carrier Mobility Improvement in Diketopyrrolopyrrole Block-Copolymers by Shear Coating | NIH / PMC |9

  • Charge Mobility Enhancement for Conjugated DPP-Selenophene Polymer by Simply Replacing One Bulky Branching Alkyl Chain with Linear One at Each DPP Unit | ACS Chemistry of Materials | 8

Sources

Comparative

cross-coupling efficiency comparison for 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione monomers

A Senior Application Scientist's Guide to Cross-Coupling Efficiency for DPP-Based Monomers Authored for Researchers, Scientists, and Drug Development Professionals The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cross-Coupling Efficiency for DPP-Based Monomers

Authored for Researchers, Scientists, and Drug Development Professionals

The 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) core has become a cornerstone in the development of high-performance organic electronics. Its strong electron-accepting nature, rigid and planar structure, and propensity for strong intermolecular π-π stacking make it an ideal building block for donor-acceptor (D-A) type conjugated polymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][3] The successful synthesis of these high-performance polymers hinges on the efficiency of the cross-coupling polymerization reactions used to create the polymer backbone.

This guide provides an in-depth comparison of the most prevalent palladium-catalyzed cross-coupling methodologies for DPP monomer polymerization: Suzuki-Miyaura coupling, Stille coupling, and Direct Arylation Polymerization (DArP). We will dissect the mechanistic nuances, evaluate performance based on experimental data, and offer field-proven insights to guide your selection of the optimal synthetic strategy.

The Engine of Polymerization: The Palladium Catalytic Cycle

At the heart of these powerful C-C bond-forming reactions is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this fundamental cycle is crucial for troubleshooting and optimizing any cross-coupling reaction.

pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R²-M pd2_intermediate R¹-Pd(II)L₂-R² (Transmetalated Complex) transmetalation->pd2_intermediate - M-X reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + R¹-R² inv1 inv2

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the DPP monomer, forming a Pd(II) complex.

  • Transmetalation: The organic group from a second monomer (containing an organometallic species like boronic acid/ester or an organostannane) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form a new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.

The efficiency of this entire process—and thus the molecular weight and quality of the final polymer—is profoundly influenced by the specific coupling partners, ligands, and reaction conditions employed.

Method 1: Stille Coupling

The Stille reaction was one of the first methods used to successfully synthesize DPP-based polymers and remains a robust and popular choice.[2][3] It involves the coupling of a dihalo-DPP monomer with a co-monomer functionalized with organostannane groups (e.g., -Sn(CH₃)₃ or -Sn(Bu)₃).

Causality Behind Experimental Choices:

  • Monomers: Requires one di-bromo (or di-iodo) DPP monomer and a distannylated co-monomer. The preparation of stable, purified organostannane reagents is a critical, albeit challenging, prerequisite.

  • Catalyst System: Palladium precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) are highly effective. Phosphine ligands are crucial for stabilizing the palladium intermediates. The choice of ligand can significantly impact reaction rates and the final polymer's molecular weight.[6]

  • Conditions: Stille reactions are typically run at elevated temperatures (80-120 °C) in anhydrous, degassed solvents like toluene, chlorobenzene, or DMF to prevent catalyst deactivation and side reactions.

Performance & Efficiency: Stille coupling is renowned for its ability to produce high molecular weight polymers, which is often critical for achieving high charge carrier mobility in OFETs.[7][8] Yields are frequently high. However, the primary drawback is the use of stoichiometric amounts of highly toxic organotin compounds, which can be difficult to completely remove from the final polymer, potentially impacting device performance and posing significant environmental and health concerns.[9]

Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a more environmentally benign alternative to Stille, utilizing generally less toxic and more stable organoboron reagents.[9][10][11] This method couples a dihalo-DPP monomer with a co-monomer functionalized with boronic acid or boronic ester groups.

Causality Behind Experimental Choices:

  • Monomers: This reaction requires a di-bromo-DPP monomer and a co-monomer bearing two boronic acid (-B(OH)₂) or, more commonly, boronic ester (e.g., pinacol boronate) groups. Boronic esters offer greater stability and are often preferred for achieving high molecular weights.

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard.[12] Sterically hindered, electron-rich phosphine ligands like SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[12][13]

  • Conditions: A key difference from Stille coupling is the requirement of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the organoboron species for transmetalation.[5] The reaction is sensitive to the choice of base and solvent, with solvent systems like toluene, dioxane, or THF, often with added water, being common.[14][15][16]

Performance & Efficiency: Suzuki coupling can achieve high yields and produce polymers with respectable molecular weights, though sometimes lower than those achieved via Stille coupling.[17][18] The primary advantages are the lower toxicity of boron-containing byproducts and the commercial availability of a wide range of boronic acids/esters.[9] Challenges can include the potential for protodeboronation (loss of the boronic acid group) under certain basic conditions, which can limit polymer chain growth.

Method 3: Direct Arylation Polymerization (DArP)

DArP has emerged as a powerful, "greener" alternative that circumvents the need for pre-functionalized organometallic monomers (organostannanes or organoborons).[9][19] This atom-economical approach couples a dihalo-DPP monomer directly with a co-monomer that has reactive C-H bonds.[20][21]

Causality Behind Experimental Choices:

  • Monomers: DArP uses a di-bromo-DPP monomer and a co-monomer with two accessible C-H bonds, typically on an electron-rich heterocycle like thiophene.[20] This eliminates entire synthetic steps for monomer preparation, reducing cost and waste.[19]

  • Catalyst System: The catalyst system is critical for controlling selectivity. Palladium acetate (Pd(OAc)₂) is a common precursor, often paired with phosphine ligands like P(o-MePh)₃ or a mixed-ligand system to suppress side reactions.[22][23] An acid, such as pivalic acid (PivOH), is frequently used as an additive to facilitate the C-H activation step.[23]

  • Conditions: The reaction requires a base, typically a carbonate like Cs₂CO₃ or K₂CO₃.[23] A major challenge in DArP is controlling regioselectivity and preventing undesirable side reactions like homocoupling of the dihalo-DPP monomer.[22] Careful optimization of the catalyst, ligands, additives, and temperature is paramount.[21]

Performance & Efficiency: DArP can produce high-quality, high-molecular-weight DPP-based polymers with properties comparable to those synthesized via Stille or Suzuki methods.[23] Its main advantages are improved atom economy, reduced synthetic steps, and the avoidance of toxic organometallic reagents.[9][19] However, it is often more sensitive to reaction conditions, and achieving high selectivity can be challenging, sometimes leading to structural defects in the polymer chain that can impair performance.[22]

Quantitative Performance Comparison

The table below summarizes typical performance metrics for the different cross-coupling methods based on data reported in the literature for various DPP-based polymer systems. Note that direct comparison is complex as results depend heavily on the specific monomers and optimized conditions.

FeatureStille CouplingSuzuki CouplingDirect Arylation Polymerization (DArP)
Monomer 1 Dihalo-DPP (Ar-X)Dihalo-DPP (Ar-X)Dihalo-DPP (Ar-X)
Monomer 2 Organostannane (Ar'-SnR₃)Organoboron (Ar'-B(OR)₂)C-H bond (Ar'-H)
Typical Mn (kDa) 20 - 100+[7]10 - 50[17][18][19]10 - 40+[19][23]
Typical PDI 1.8 - 3.0[7]1.7 - 2.8[18][19]2.2 - 3.0+[19]
Typical Yield High (>70%)[8]High (>70%)Moderate to High (50-95%)[22]
Advantages • Often yields highest MW• Robust & well-established• Low toxicity byproducts• Wide monomer availability• Atom economical ("green")• Fewer synthetic steps
Disadvantages • Highly toxic tin reagents• Difficult purification• Protodeboronation risk• Base-sensitive• Risk of side reactions (homocoupling)• Requires careful optimization for selectivity[22]

Experimental Protocol: A DArP Workflow Example

This protocol provides a representative workflow for the synthesis of a DPP-based copolymer via Direct Arylation Polymerization, a method of increasing importance due to its sustainable attributes.

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Polymerization cluster_purification Purification p1 1. Add dibromo-DPP monomer, C-H co-monomer, and Cs₂CO₃ to an oven-dried flask. p2 2. Add Pd(OAc)₂, phosphine ligand, and pivalic acid. p1->p2 p3 3. Evacuate and backfill the flask with Argon (3x). p2->p3 p4 4. Add anhydrous, degassed solvent (e.g., Toluene) via syringe. p3->p4 r1 5. Heat the mixture to the optimized temperature (e.g., 110 °C) with vigorous stirring. p4->r1 r2 6. Monitor reaction progress (e.g., by GPC) for 20-48h. r1->r2 r3 7. Cool to room temperature and precipitate the polymer in Methanol. r2->r3 u1 8. Filter the crude polymer solid. r3->u1 u2 9. Perform Soxhlet extraction with sequential solvents (e.g., Methanol, Acetone, Hexane) to remove oligomers and catalyst residues. u1->u2 u3 10. Extract the final polymer with a high-boiling solvent (e.g., Chloroform or Chlorobenzene). u2->u3 u4 11. Precipitate the purified polymer in Methanol, filter, and dry under vacuum. u3->u4

Caption: Experimental workflow for DPP polymer synthesis via DArP.

Step-by-Step Methodology:

  • Reactant Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the dibromo-DPP monomer (1.0 equiv), the C-H functionalized co-monomer (1.0 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

  • Catalyst Addition: To this solid mixture, add palladium(II) acetate (Pd(OAc)₂, 3 mol%), the appropriate phosphine ligand (e.g., P(o-MePh)₃, 12 mol%), and pivalic acid (1.0 equiv).[23]

  • Degassing: Seal the flask and subject it to several cycles of evacuating and backfilling with argon to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired monomer concentration (e.g., 0.05 M).[23]

  • Polymerization: Immerse the flask in a preheated oil bath at 110-115 °C and stir vigorously for the specified reaction time (typically 20-48 hours).[23]

  • Work-up: After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol to precipitate the crude polymer.

  • Purification: Filter the solid polymer and subject it to sequential Soxhlet extractions (e.g., with methanol, acetone, and hexane) to remove low molecular weight oligomers and residual catalyst. The final high molecular weight polymer is then extracted using a good solvent like chloroform or chlorobenzene.

  • Final Isolation: The purified polymer solution is concentrated and re-precipitated into methanol. The final product is collected by filtration and dried under high vacuum.

Conclusion and Future Outlook

The choice of cross-coupling method for DPP monomer polymerization is a critical decision that balances the need for high molecular weight and polymer purity against factors like cost, safety, and sustainability.

  • Stille coupling remains a benchmark for achieving very high molecular weight polymers but is hampered by the severe toxicity of its reagents.

  • Suzuki coupling offers a much safer and highly versatile alternative, capable of producing excellent materials, and is often the workhorse method in many research labs.

  • Direct Arylation Polymerization (DArP) represents the future of sustainable polymer synthesis. While it requires more intensive optimization to control selectivity, its atom economy and reduced waste stream make it an increasingly attractive option for both academic research and industrial scale-up.

Emerging trends are focused on further enhancing the sustainability of these processes, including the development of recyclable heterogeneous palladium catalysts and the adaptation of these reactions to flow chemistry systems, which promise greater control, safety, and scalability for the production of next-generation DPP-based materials.[24][25][26]

References

  • A diketopyrrolopyrrole-based macrocyclic conjugated molecule for organic electronics.
  • Diketopyrrolopyrrole-based Conjugated Polymers as Representative Semiconductors for High-Performance Organic Thin-Film Transistors and Circuits. (2023). Acta Physico-Chimica Sinica.
  • Bao, Z., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry.
  • New Diketopyrrolopyrrole(DPP)-Based Conjugated Polymers Prepared upon Palladium Catalyzed Polymerization and Electropolymerization Reactions. (No date).
  • DPP-based polymers with linear/branch side chain for organic field-effect transistors.
  • Yoo, D. (2014). Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. SciSpace.
  • Deng, Y., et al. (2020). Diketopyrrolopyrrole-based conjugated polymers synthesized by direct arylation polycondensation for anisole-processed high mobility organic thin-film transistors.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • New Diketopyrrolopyrrole(DPP)-Based Conjugated Polymers Prepared upon Palladium Catalyzed Polymerization.
  • Yu, B., et al. (2018). A low band gap diketopyrrolopyrrole-based polymer: Synthesis, thermal and optical properties. Taylor & Francis Online.
  • Iida, T., et al. (2017). Mixed-Ligand Approach to Palladium-Catalyzed Direct Arylation Polymerization: Highly Selective Synthesis of π-Conjugated Polymers with Diketopyrrolopyrrole Units. Macromolecules.
  • Le, T. H., et al. (2015). Systematic Variation of Fluorinated Diketopyrrolopyrrole Low Bandgap Conjugated Polymers: Synthesis by Direct Arylation Polymerization and Characterization and Performance in Organic Photovoltaics and Organic Field-Effect Transistors. Macromolecules.
  • Liyanage, A. D., et al. (2019). Evaluating structure–function relationships toward three-component conjugated polymers via direct arylation polymerization (DArP) for Stille-convergent solar cell performance.
  • Tseng, C.-C., et al. (No date).
  • Sanchez-Velazquez, O., et al. (2022). Synthesis of Donor–Acceptor Copolymers Derived from Diketopyrrolopyrrole and Fluorene via Eco-Friendly Direct Arylation: Nonlinear Optical Properties, Transient Absorption Spectroscopy, and Theoretical Modeling. MDPI.
  • Typical examples of Suzuki and Stille polymerization for the synthesis of DPP-based polymers. (No date).
  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization.
  • Optimization of the Temperature, Solvent, and Additive. (No date).
  • Liu, F. (2015). Performance Comparisons of Polymer Semiconductors Synthesized by Direct (Hetero)Arylation Polymerization (DHAP) and Conventional Methods for Organic Thin Film Transistors and Organic Photovoltaics. PMC.
  • Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties. (No date).
  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions.
  • Bao, Z., et al. (2020). Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. Frontiers in Chemistry.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (No date). Organic Process Research & Development.
  • Buchwald–Hartwig amination.
  • A Convenient Synthesis of Diketopyrrolopyrrole Dyes. (2021). MDPI.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal.
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling C
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Optimization of Suzuki-Miyaura cross-coupling reaction. (No date).
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2020). MDPI.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione and its Derivatives

Foreword: The diketopyrrolopyrrole (DPP) core, of which 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione is the parent structure, is a cornerstone in the development of high-performance organic pigments and semiconductors.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The diketopyrrolopyrrole (DPP) core, of which 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione is the parent structure, is a cornerstone in the development of high-performance organic pigments and semiconductors.[1][2] While known for excellent thermal and photostability, the handling of this powdered organic solid requires a diligent and informed approach to safety.[2] This guide provides an in-depth, procedural framework for researchers and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to build a self-validating system of protocols that ensures your safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. The parent DPP compound and its commonly used derivatives, such as 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione, are classified with several key hazards that dictate our safety protocols.

Primary Hazard Classifications:

  • Acute Toxicity (Oral): The compound is considered harmful if swallowed.[3][4][5]

  • Skin Irritation: Direct contact can cause skin irritation.[3][4][5]

  • Serious Eye Irritation: The powdered form poses a significant risk of causing serious irritation if it comes into contact with the eyes.[3][4][5]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[3][4][5]

These classifications are the primary drivers for our PPE selection. The powdered nature of the compound means the risk of aerosolization is high during routine laboratory procedures like weighing, transferring, and preparing solutions.

The Protective Ensemble: A Head-to-Toe Protocol

A holistic approach to PPE is non-negotiable. Each component of the protective ensemble works in concert to create a barrier between you and the chemical agent.

Respiratory Protection: The First Line of Defense Against Inhalation

Given that 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a fine powder that can cause respiratory irritation, controlling airborne particulates is paramount.

  • Primary Control (Engineering): All handling of the solid material should be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical step in minimizing respiratory exposure.

  • Secondary Control (PPE): When engineering controls are not sufficient to keep exposure below permissible limits, or during tasks with a high potential for dust generation (e.g., cleaning spills), respiratory protection is mandatory.

    • For Low-Level Exposure: A particle-filtering respirator with medium efficiency, such as an N95, FFP2, or P2-rated mask, is recommended for short-duration tasks with minimal dust.[6]

    • For Higher-Level Exposure: For extended work or in situations where airborne concentrations are unknown, an air-purifying respirator (APR) equipped with a combination of an organic vapor cartridge and a high-efficiency particulate filter (e.g., OV/P100) should be used as part of a comprehensive respiratory protection program.[7]

Hand Protection: Preventing Dermal Absorption and Irritation

Direct skin contact is a primary route of exposure leading to irritation.[3] The selection of appropriate gloves is therefore a critical decision based on both chemical resistance and the physical task being performed.

  • Material Selection: The choice of glove material must be based on its resistance to permeation by the chemical. For DPP compounds, the following materials are recommended.

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • Practice the "double-gloving" technique for added protection during high-risk procedures.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[3][6]

Glove MaterialRecommended ThicknessPermeation TimeRationale & Use Case
Nitrile Rubber 0.4 mm> 480 minutesExcellent for general laboratory use, offering good dexterity and resistance to a broad range of chemicals. This is the standard choice for most handling procedures.[6]
Chloroprene Rubber 0.5 mm> 480 minutesOffers a higher level of protection and durability, suitable for tasks involving prolonged contact or when handling larger quantities.[6]
Butyl Rubber 0.7 mm> 480 minutesProvides superior resistance to many organic solvents and is the preferred choice when preparing solutions of DPP in aggressive solvents.[6]
Eye and Face Protection: Shielding Against Particulate and Splash Hazards

Due to its classification as a serious eye irritant, robust eye protection is mandatory at all times.[3]

  • Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn when in the laboratory where the chemical is present.[6]

  • Powder Handling: When weighing or transferring the solid powder, chemical splash goggles are required to provide a complete seal around the eyes, preventing airborne particles from causing irritation.

  • Splash Hazard: When working with solutions of the compound, particularly during transfers or reactions with a risk of splashing, a full-face shield should be worn over chemical splash goggles for maximum protection.[7]

Body Protection: Minimizing Skin Contact

Protective clothing serves as the final barrier to prevent accidental skin contact.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure closure is required. The coat should be fully buttoned to cover as much skin as possible.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable chemical-resistant coveralls may be necessary. Disposable garments are often preferred as they eliminate the complexities of decontamination.[7]

  • General Attire: Long pants and closed-toe, closed-heel shoes are mandatory. Avoid fabrics like polyester that can melt and adhere to the skin in the event of a fire.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling & Disposal

This section provides a procedural workflow from preparation to disposal, integrating the PPE recommendations into a coherent operational plan.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the DPP compound.

  • Don PPE: Before approaching the designated area, don the full PPE ensemble: lab coat, chemical splash goggles, and appropriate inner and outer gloves (e.g., nitrile).

  • Weighing: Conduct all weighing operations on a tared weigh boat within the fume hood. Use gentle motions to minimize dust generation.

  • Clean-Up: After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated waste.

Dissolution and Transfer
  • Add Solvent: Slowly add the desired solvent to the vessel containing the DPP powder within the fume hood.

  • Transfer: If transferring the solution, use a funnel or pipette to minimize the risk of splashing. If a splash occurs, change gloves immediately.

  • Face Shield: For transfers of larger volumes (>50 mL), wear a face shield over your safety goggles.

Spill Management
  • Evacuate: Alert others in the area and evacuate if the spill is large or if you feel unwell.

  • Control Dust: Do NOT sweep a dry powder spill. Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Collection: For small spills, carefully collect the material using a dustpan or vacuum equipment fitted with a HEPA filter.[3] For larger spills, use an appropriate absorbent material from a chemical spill kit.

  • Disposal: Place all contaminated materials into a clearly labeled, sealed waste container.

Disposal
  • Waste Streams: Segregate waste into "Solid Contaminated Waste" (e.g., used gloves, weigh boats, paper towels) and "Liquid Contaminated Waste" (e.g., unused solutions).

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Legislation: Dispose of all waste in strict accordance with local, state, and national environmental regulations.[3] Do not pour any material down the drain.[6]

Visual Workflow and Reference

To synthesize this information, the following diagram illustrates the logical flow of operations and the key decision points for ensuring safety.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_contingency Contingency & Disposal start Begin Task ppe Don Full PPE: Lab Coat, Goggles, Double Gloves start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs? dissolve->spill spill_protocol Follow Spill Protocol: Cover, Collect, Clean spill->spill_protocol Yes waste Segregate & Label Waste spill->waste No spill_protocol->waste dispose Dispose per Regulations waste->dispose end Task Complete & Decontaminate dispose->end

Caption: Workflow for Safe Handling of DPP Compounds.

References

  • Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments and two inorganic iron-oxide-based pigments. (2016, July 7). PMC. [Link]

  • 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione. PubChem. [Link]

  • Safety Data Sheet for Red DPP, PR 254. (2021, June 24). Kremer Pigmente. [Link]

  • 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione Hazard Information. NextSDS. [Link]

  • Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications. (2023, May 15). PMC. [Link]

  • Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging. PMC. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Safety Data Sheet. (Generic). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluanie Muelear Oxidize Supplier. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review. (2020, September 10). Frontiers in Chemistry. [Link]

  • Unsubstituted thiophene–diketopyrrolopyrrole conjugated polymer thin films via oxidative chemical vapor deposition – electronic behavior. (2023, May 23). RSC Publishing. [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (2020, September 9). ACS Publications. [Link]

  • Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4- dihydropyrrolo[3,2-b]pyrroles. (2021, August 19). Organic Syntheses. [Link]

  • 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. NextSDS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Reactant of Route 2
2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione
© Copyright 2026 BenchChem. All Rights Reserved.